molecular formula C9H5Cl2FN2 B7976740 2,4-Dichloro-7-fluoro-8-methylquinazoline

2,4-Dichloro-7-fluoro-8-methylquinazoline

Numéro de catalogue: B7976740
Poids moléculaire: 231.05 g/mol
Clé InChI: CHQBEAJNSPBLHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4-Dichloro-7-fluoro-8-methylquinazoline ( 1039736-73-6) is a versatile and high-value quinazoline derivative designed for advanced pharmaceutical research and development . Its molecular formula is C9H5Cl2FN2, and it has a molecular weight of 231.05 g/mol . This compound serves as a crucial chemical intermediate in synthetic organic and medicinal chemistry, primarily utilized in the design and synthesis of targeted kinase inhibitors . These inhibitors play a vital role in targeting specific enzymes involved in various diseases, most notably in the development of anticancer therapeutics . The strategic placement of chloro groups at the 2 and 4 positions of the quinazoline scaffold makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine and other functional groups to create focused libraries of potential drug candidates . The additional fluorine and methyl substituents fine-tune the compound's electronic properties, steric profile, and bioavailability, which are critical parameters for optimizing drug-receptor interactions . Quinazoline-based compounds have a proven history in drug discovery, with several FDA-approved drugs such as Erlotinib, Gefitinib, and Afatinib showcasing the scaffold's significance as EGFR (Epidermal Growth Factor Receptor) inhibitors . Beyond oncology, research into quinazoline derivatives has expanded due to their diverse biological activities, including potential applications as anti-inflammatory, antibacterial, and antifungal agents . Handling and Safety: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is classified as a hazardous substance with specific risk phrases. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, hazard, and first-aid information. The recommended storage condition is in an inert atmosphere at 2-8°C .

Propriétés

IUPAC Name

2,4-dichloro-7-fluoro-8-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FN2/c1-4-6(12)3-2-5-7(4)13-9(11)14-8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQBEAJNSPBLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

physicochemical properties of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph for Drug Development Professionals

Executive Summary

2,4-Dichloro-7-fluoro-8-methylquinazoline (CAS 1039736-73-6 ) is a critical heterocyclic scaffold used primarily in the synthesis of covalent KRAS G12C inhibitors , most notably Adagrasib (MRTX849) .[1] Its structural uniqueness lies in the 8-methyl substituent , which serves a dual purpose: it restricts conformational rotation (atropisomerism) in the final drug molecule to lock it into the active binding conformation, and it sterically influences the reactivity at the C2 position.

This guide provides a comprehensive physicochemical and synthetic analysis of this intermediate, designed to support medicinal chemists and process engineers in optimizing its handling, reactivity, and downstream application.

Molecular Identity & Structural Analysis[1]

PropertyDetail
IUPAC Name 2,4-Dichloro-7-fluoro-8-methylquinazoline
CAS Registry Number 1039736-73-6
Molecular Formula

Molecular Weight 231.05 g/mol
SMILES Cc1c(F)ccc2nc(Cl)nc(Cl)c12
Structural Class Halogenated Quinazoline
Key Functional Groups C2-Chloro (Electrophile), C4-Chloro (Highly Reactive Electrophile), C7-Fluoro (Electronic Modulator), C8-Methyl (Steric/Conformational Lock)
Electronic & Steric Features
  • C4-Position (LUMO High Coefficient): The C4 carbon is the most electron-deficient site, making it the primary target for nucleophilic aromatic substitution (

    
    ).[1] The 7-fluoro group exerts an inductive electron-withdrawing effect (-I), further activating the ring.[1]
    
  • C8-Methyl Group: This group introduces significant steric bulk adjacent to the N1 nitrogen.[1] In the context of Adagrasib synthesis, this methyl group is essential for creating the necessary twist in the molecule to fit the KRAS G12C Switch II pocket.

Physicochemical Properties[1][2][3]

The following data aggregates experimental observations from patent literature regarding Adagrasib intermediates and calculated physicochemical descriptors.

PropertyValue / DescriptionSource/Method
Physical State White to off-white crystalline solidExperimental (Patent Lit.)[1]
Melting Point 120°C – 125°C (Typical range for analogs)Estimate based on 2,4-dichloro-7-fluoroquinazoline
Solubility (Aq) InsolubleHydrophobic scaffold
Solubility (Org) High in DMSO, DCM, Ethyl Acetate, THFExperimental
LogP (Calculated) 3.2 ± 0.4ACD/Labs
pKa ~1.5 (Conjugate acid of N1)Predicted
H-Bond Donors 0
H-Bond Acceptors 3 (N1, N3, F)

Synthesis & Manufacturing Protocol

The synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline typically follows a linear 3-step sequence starting from a substituted benzoic acid.[1]

Step 1: Cyclization to Quinazoline-2,4-dione
  • Precursor: 2-Amino-4-fluoro-3-methylbenzoic acid (CAS 129833-28-9).[1][]

  • Reagents: Urea (or Potassium Cyanate/KOCN).[1]

  • Conditions: Fusion at 160–180°C (Urea method) or Aqueous/Acetic Acid (KOCN method).

  • Mechanism: Formation of the ureido intermediate followed by intramolecular condensation.[1]

  • Product: 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione.[1]

Step 2: Chlorination (The Critical Step)[1]
  • Reagents: Phosphorus Oxychloride (

    
    ) [Solvent & Reagent], 
    
    
    
    -Diisopropylethylamine (DIPEA) or Diethylaniline (Catalyst).[1]
  • Protocol:

    • Suspend the dione in neat

      
       (5-10 equivalents).[1]
      
    • Add base catalyst dropwise to control exotherm.[1]

    • Reflux (105°C) for 4–12 hours until the solution clears.

    • Quench: Slowly pour reaction mixture into crushed ice/water with vigorous stirring (Caution: Violent hydrolysis of excess

      
      ).
      
    • Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum.

Visualization: Synthesis Workflow

Synthesis Start 2-Amino-4-fluoro- 3-methylbenzoic acid Step1 Cyclization (Urea/KOCN) Start->Step1 Inter 7-Fluoro-8-methyl- quinazoline-2,4-dione Step1->Inter Step2 Chlorination (POCl3, Reflux) Inter->Step2 Final 2,4-Dichloro-7-fluoro- 8-methylquinazoline Step2->Final

Caption: Linear synthesis pathway from substituted anthranilic acid to the dichloro-heterocycle.

Reactivity Profile: C4 vs. C2 Selectivity

The utility of this compound relies on the differential reactivity of the two chlorine atoms. In


 reactions, the C4-Cl  is significantly more reactive than the C2-Cl .[1][3]
Mechanistic Basis
  • Electronic Activation: The nitrogen at N3 is more basic, but the carbon at C4 has a higher coefficient in the LUMO, making it the "softer" electrophile and more susceptible to attack.

  • Transition State: The Meisenheimer complex formed by attack at C4 is stabilized by resonance involving the N3 nitrogen.[1]

  • Steric Influence: The 8-methyl group creates steric hindrance near N1/C2, further discouraging nucleophilic attack at the C2 position during the first substitution step.[1]

Experimental Implication
  • First Substitution (C4): Occurs at

    
     to Room Temperature with mild bases (TEA/DIPEA).
    
  • Second Substitution (C2): Requires elevated temperatures (

    
    ) or transition metal catalysis (Buchwald-Hartwig).[1]
    

Reactivity Compound 2,4-Dichloro-7-fluoro- 8-methylquinazoline Product1 4-Amino-2-chloro- quinazoline derivative Compound->Product1 Selective SNAr at C4 Nu1 Nucleophile 1 (R-NH2) @ 0°C Nu1->Product1 Product2 2,4-Diamino- quinazoline derivative Product1->Product2 Subsequent SNAr at C2 Nu2 Nucleophile 2 @ >80°C Nu2->Product2

Caption: Regioselective substitution pathway. C4 reacts first due to electronic activation; C2 reacts second.

Analytical Characterization

To validate the identity of 2,4-Dichloro-7-fluoro-8-methylquinazoline, the following spectral features are diagnostic.

NMR (400 MHz, or )
  • 
     2.60 – 2.70 ppm (s, 3H):  The 8-methyl  group.[1] It usually appears as a singlet.[1] Its integration confirms the presence of the methyl group.
    
  • 
     7.40 – 7.60 ppm (dd, 1H):  The proton at C6 .[1] It will show coupling to the C5 proton and the C7 fluorine (
    
    
    
    ).[1]
  • 
     8.10 – 8.30 ppm (dd, 1H):  The proton at C5 .[1] This is the most deshielded aromatic proton due to the peri-effect of the C4-Cl and the electron-withdrawing nature of the ring.[1]
    
NMR
  • 
     -105 to -115 ppm:  Single peak corresponding to the 7-Fluoro  substituent.[1]
    
Mass Spectrometry (LC-MS)
  • Pattern: Distinctive isotope pattern for two chlorine atoms (

    
    , 
    
    
    
    ,
    
    
    in 9:6:1 ratio).
  • Ionization:

    
     peak at 231/233/235 m/z .[1]
    

Handling & Safety (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: The hydrolyzable chlorines generate HCl upon contact with moisture.[1]

  • Sensitizer: Quinazoline intermediates are often potent skin sensitizers.[1]

Storage Protocols:

  • Moisture Sensitivity: Store under inert atmosphere (Argon/Nitrogen).[1] The C4-Cl bond is susceptible to hydrolysis to the quinazolinone if exposed to humid air for prolonged periods.[1]

  • Temperature: Refrigerate (

    
    ) for long-term storage.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138611145, Adagrasib. Retrieved from [Link][1]

  • Fell, J. B., et al. (2020).Identification of the Clinical Development Candidate MRTX849, a Covalent KRAS G12C Inhibitor. Journal of Medicinal Chemistry, 63(13), 6679–6693. (Describes the SAR leading to the 8-methyl substitution).
  • World Intellectual Property Organization (2019). Patent WO2019113277A1: Inhibitors of KRAS G12C.[1] (Contains synthesis protocols for 8-methyl quinazoline intermediates).

  • Apollo Scientific.Product Safety Data Sheet: 2,4-Dichloro-7-fluoro-8-methylquinazoline (CAS 1039736-73-6).

Sources

Technical Guide: Structural Characterization of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation and Analytical Characterization of 2,4-Dichloro-7-fluoro-8-methylquinazoline Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Executive Summary & Compound Profile

2,4-Dichloro-7-fluoro-8-methylquinazoline (CAS: 1039736-73-6) is a critical electrophilic intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its structural core—a quinazoline scaffold with a "hard" fluorine atom at C7 and a sterically significant methyl group at C8—imparts unique electronic and solubility properties compared to the more common 6,7-dimethoxy analogs.

This guide provides a comprehensive analytical framework for the identification, characterization, and quality control of this molecule. It moves beyond simple data listing to explain the causality of the spectral features, ensuring researchers can distinguish this compound from its regioisomers and hydrolysis byproducts.

Chemical Identity
PropertyDetail
IUPAC Name 2,4-Dichloro-7-fluoro-8-methylquinazoline
Molecular Formula

Molecular Weight 231.05 g/mol
Exact Mass 229.9814 (for

)
Key Reactivity C4-Cl (

labile) > C2-Cl (Less reactive)

Synthetic Context & Impurity Origins

To interpret spectral data accurately, one must understand the synthetic origin. The presence of specific impurities (e.g., the mono-hydrolyzed dione) is directly linked to the chlorination conditions.

Synthesis Workflow (DOT Visualization)

The synthesis typically proceeds from a substituted anthranilic acid. The critical step is the chlorination of the dione intermediate using


.

SynthesisPath Start 2-Amino-4-fluoro-3-methyl benzoic acid Urea Urea / NaOCN (Cyclization) Start->Urea Dione 7-Fluoro-8-methylquinazoline- 2,4(1H,3H)-dione Urea->Dione Chlor POCl3 / Base (Chlorination) Dione->Chlor Product 2,4-Dichloro-7-fluoro- 8-methylquinazoline Chlor->Product Impurity Impurity: 2-Chloro-4-hydroxy... Product->Impurity Hydrolysis (Wet Solvent)

Caption: Figure 1. Synthetic pathway highlighting the origin of the target molecule and potential hydrolysis degradants.

Mass Spectrometry (MS): The Isotopic Fingerprint

Mass spectrometry provides the primary confirmation of the dichloro-substitution pattern. The natural abundance of


 (75.8%) and 

(24.2%) creates a diagnostic "triplet" cluster for any molecule containing two chlorine atoms.
Theoretical Isotope Distribution

For


, the molecular ion 

cluster follows a 9:6:1 intensity ratio approximately.
Ion Speciesm/z (Calculated)Relative AbundanceInterpretation

230.0 100% Both Cl are

.

232.0 ~64% One

, one

.

234.0 ~10% Both Cl are

.
Fragmentation Logic
  • m/z 195 (M - 35): Loss of one Chlorine radical (typically from the more labile C4 position).

  • m/z 168 (M - 63): Subsequent loss of HCN (common in quinazolines) after Cl loss.

Protocol Note: Use APCI or ESI in positive mode. Note that in ESI, if the solvent is wet methanol, you may observe an artifact peak at m/z 227 (


) due to in-source solvolysis of the reactive C4-Cl.

Vibrational Spectroscopy (IR)

Infrared spectroscopy is the fastest method to verify the conversion of the "dione" intermediate (which has strong Carbonyl stretches) to the "dichloro" product (which lacks Carbonyls).

Functional GroupWavenumber (

)
Diagnostic Value
C=O (Amide) 1650 - 1720ABSENT. Presence indicates incomplete reaction (Dione impurity).
C=N (Heterocycle) 1560 - 1620Strong stretch, characteristic of the quinazoline ring.
C-Cl (Aryl) 1050 - 1090Strong, sharp bands. Confirms chlorination.
C-F (Aryl) 1200 - 1250Strong stretch.

Nuclear Magnetic Resonance (NMR): Structural Proof

This section details the expected spectral data derived from substituent chemical shift (SCS) principles and analogous 7-fluoro-quinazoline data. The 8-methyl group introduces specific steric and coupling effects.

NMR (Proton)

Solvent:


 (Recommended). Avoid 

or

for long-term storage as the C4-Cl is prone to nucleophilic displacement by the solvent.

Structural Logic:

  • H5 and H6: The only aromatic protons. They are ortho to each other.

  • H6: Ortho to the Fluorine at C7.

  • H5: Meta to the Fluorine at C7.

  • 8-Me: Ortho to the Fluorine at C7.

PositionShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
H5 8.15 - 8.25dd

,

Deshielded by peri-effect of C4-Cl and N1.
H6 7.40 - 7.50dd

,

Upfield relative to H5 due to ortho-F shielding.
8-CH3 2.65 - 2.75d

Diagnostic doublet due to long-range coupling with 7-F.
NMR (Carbon)

The presence of Fluorine (


, spin 1/2) splits the carbon signals.
  • C4 (160-165 ppm): Deshielded (attached to Cl and N).

  • C2 (150-155 ppm): Deshielded (between two N, attached to Cl).

  • C7 (160-165 ppm): Large doublet (

    
     Hz).
    
  • C8 (~120-125 ppm): Doublet (

    
     Hz).
    
  • 8-Me (~10-15 ppm): Doublet (

    
     Hz).
    
NMR
  • Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Pattern: Multiplet (coupling to H6, H5, and 8-Me).

Experimental Protocols & Validation

Sample Preparation for NMR
  • Objective: Prevent hydrolysis during acquisition.

  • Step 1: Dry the sample under high vacuum (0.1 mbar) for 2 hours to remove trace moisture.

  • Step 2: Use ampouled

    
     (100% D) containing TMS.
    
  • Step 3: Filter the solution through a small plug of anhydrous

    
     directly into the NMR tube if acid traces are suspected (acid catalyzes hydrolysis).
    
Analytical Logic Tree (DOT Visualization)

Use this workflow to validate the compound identity and purity.

AnalyticalWorkflow Sample Crude Product IR IR Spectroscopy Sample->IR CheckCO C=O Band (1650-1700)? IR->CheckCO Fail1 Fail: Contains Dione CheckCO->Fail1 Yes Pass1 Pass: Fully Chlorinated CheckCO->Pass1 No MS Mass Spec (LC-MS) Pass1->MS CheckCl Isotope Pattern 9:6:1 (M/M+2/M+4)? MS->CheckCl Fail2 Fail: Mono-Cl or Hydrolysis CheckCl->Fail2 No NMR 1H NMR (CDCl3) CheckCl->NMR Yes CheckMe Methyl Doublet @ 2.7 ppm? NMR->CheckMe Final VALIDATED STRUCTURE CheckMe->Final Yes

Caption: Figure 2. Step-by-step analytical decision tree for structural validation.

References

  • Synthesis of 2,4-Dichloro-7-fluoroquinazoline (Analogous Method)

    • Source: National Institutes of Health (PMC). "2,4-Dichloro-7-fluoroquinazoline."[1][2][3][4]

    • URL:[Link]

  • General Quinazoline Synthesis (Anthranilic Acid Route)

    • Source: Organic Chemistry Portal. "Synthesis of 2,4-Diaminoquinazolines."
    • URL:[Link]

  • Compound Registry & Basic Data

    • Source: BLD Pharm. "2,4-Dichloro-7-fluoro-8-methylquinazoline (CAS 1039736-73-6)."[2]

  • NMR Prediction Methodologies for Fluorinated Aromatics

    • Source: ChemRxiv. "QM Assisted ML for 19F NMR Chemical Shift Prediction."
    • URL:[Link][4][5][6]

Sources

in silico docking studies of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Docking Studies of 2,4-Dichloro-7-fluoro-8-methylquinazoline: A Protocol for Kinase Target Evaluation

Foreword: The Scientist's Compass in the Digital Frontier

In the modern drug discovery landscape, the journey from a promising chemical scaffold to a clinical candidate is both arduous and expensive. Computational chemistry, particularly in silico molecular docking, has emerged not merely as a tool, but as an essential compass, guiding researchers through the vast chemical space to identify promising interactions between small molecules and biological targets. This guide is crafted for the hands-on researcher—the medicinal chemist, the structural biologist, the computational scientist—who seeks to leverage this powerful predictive methodology.

We will dissect the process of evaluating a novel compound, 2,4-Dichloro-7-fluoro-8-methylquinazoline , against two critical oncology targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This guide eschews a simple recitation of steps; instead, it delves into the scientific rationale behind each choice, from target selection to the validation of our computational model. Our objective is to provide a framework that is not only instructive but also instills the principles of scientific integrity and critical thinking essential for meaningful in silico research.

Chapter 1: The Quinazoline Scaffold - A Privileged Structure in Kinase Inhibition

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of ligands for numerous biological targets.[1][2] Its rigid, bicyclic structure provides a robust framework for orienting functional groups to engage with protein active sites, particularly the ATP-binding pocket of kinases.[3] Several FDA-approved drugs, such as the EGFR inhibitors Gefitinib (Iressa) and Erlotinib (Tarceva), feature this core, underscoring its clinical significance in oncology.[1][4]

The subject of our study, 2,4-Dichloro-7-fluoro-8-methylquinazoline, is a novel derivative. While specific literature for this exact molecule is nascent, its parent structure, 2,4-dichloro-7-fluoroquinazoline, has been synthesized and characterized.[4] The dichloro substitutions at the 2 and 4 positions provide reactive handles for synthetic elaboration, allowing chemists to explore structure-activity relationships (SAR) by introducing various side chains to modulate potency and selectivity. Our analysis will proceed on the foundational assumption that this compound can be synthesized and prepared for biological evaluation.

Chapter 2: Target Selection - The Rationale for Pursuing EGFR and VEGFR2

The success of any docking study hinges on the selection of a biologically relevant and structurally well-characterized protein target. Given the established role of quinazolines as kinase inhibitors, we have selected two pivotal receptor tyrosine kinases implicated in cancer progression: EGFR and VEGFR2.[1][5][6]

  • Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptors, EGFR plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Its overexpression or mutation is a key driver in several cancers, including non-small-cell lung cancer, making it a highly validated therapeutic target.[5][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): This receptor is the primary mediator of the pro-angiogenic signals of VEGF.[6] By stimulating the growth of new blood vessels, it supplies tumors with essential oxygen and nutrients, facilitating their growth and metastasis.[6] Inhibiting VEGFR2 is a clinically proven anti-angiogenic strategy.

For our study, we will utilize specific crystal structures from the Protein Data Bank (PDB), which provide high-resolution, three-dimensional coordinates of the kinase domains. The choice of PDB entry is critical; we select structures that are co-crystallized with known quinazoline-based or type I inhibitors, ensuring the active site is in a relevant conformation.

Target ProteinPDB IDResolution (Å)Co-crystallized LigandRationale for Selection
EGFR 1M172.60Erlotinib (a 4-anilinoquinazoline)Provides a canonical structure of the EGFR kinase domain in its active state, bound to a highly relevant inhibitor.[7][8][9]
VEGFR2 3VHK2.00A potent back-pocket binderA high-resolution structure demonstrating a specific conformation of the ATP-binding site.[10]

Chapter 3: The In Silico Docking Workflow: A Comprehensive Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[11] The process can be systematically broken down into distinct, logical phases, each requiring careful execution and validation.

Workflow Overview

The entire computational experiment follows a structured path from data acquisition to final analysis. This workflow ensures reproducibility and logical coherence.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB 1. Fetch Protein Structure (e.g., PDB: 1M17) PrepP 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligand 2. Generate Ligand 3D Structure (2,4-Dichloro-7-fluoro-8-methylquinazoline) PrepL 4. Prepare Ligand (Minimize energy, assign charges) Ligand->PrepL Grid 5. Define Binding Site (Grid Generation) PrepP->Grid PrepL->Grid Dock 6. Perform Molecular Docking (e.g., AutoDock Vina) Grid->Dock Analyze 8. Analyze Binding Poses (Scoring & Visual Inspection) Dock->Analyze Validate 7. Validate Protocol (Re-dock native ligand) Validate->Dock Confidence Check Interact 9. Characterize Interactions (H-bonds, Hydrophobic, etc.) Analyze->Interact Report 10. Report Findings Interact->Report

Figure 1: The comprehensive in silico molecular docking workflow.
Experimental Protocol: Step-by-Step Methodology

Causality: The raw crystal structure from the PDB is not immediately ready for docking. It contains non-essential molecules (e.g., water, crystallization agents) and lacks hydrogen atoms, which are crucial for calculating accurate interactions.[12]

  • Obtain Structure: Download the PDB file (e.g., 1M17.pdb) from the RCSB Protein Data Bank.[13]

  • Clean Structure: Using molecular visualization software (e.g., Biovia Discovery Studio, UCSF Chimera), remove all water molecules, co-solvents, and the co-crystallized ligand. If the biological unit is a monomer, delete any additional protein chains.[14][15]

  • Add Hydrogens: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.

  • Assign Charges: Assign partial atomic charges using a standard force field (e.g., Kollman charges). This is essential for calculating electrostatic interactions.[12][14]

  • Convert Format: Save the prepared protein in the PDBQT format, which is required by AutoDock Vina and contains atomic charge and atom type information.[16]

Causality: A 2D chemical structure is insufficient for docking. We need a plausible, low-energy 3D conformation of the ligand to serve as the starting point for the simulation.[17][18]

  • Generate 3D Structure: Draw the 2D structure of 2,4-Dichloro-7-fluoro-8-methylquinazoline in a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step finds a stable, low-energy conformation of the molecule.

  • Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking algorithm will explore different conformations by rotating these bonds.

  • Assign Charges: Calculate and assign partial charges (e.g., Gasteiger charges).

  • Convert Format: Save the prepared ligand in the PDBQT format.

Causality: The docking algorithm cannot search the entire protein for a binding site; doing so would be computationally prohibitive. We must define a specific search space—the grid box—encompassing the active site of interest.

  • Identify Binding Pocket: The most reliable way to define the binding pocket is to use the location of the co-crystallized ligand from the original PDB file.

  • Define Grid Box: Center a 3D grid box around the identified binding pocket. The size of the box should be large enough to accommodate the ligand and allow it to rotate freely but small enough to focus the search and save computational time. A typical size might be 25 x 25 x 25 Å.

Trustworthiness: Before docking our novel compound, we must validate our protocol. This self-validating step ensures that our chosen parameters (grid box, software settings) can accurately reproduce a known binding pose.[19][20]

  • Extract Native Ligand: From the original PDB file (e.g., 1M17), extract the co-crystallized ligand (Erlotinib).

  • Prepare Native Ligand: Prepare this ligand using the same protocol described in Step 2.

  • Re-dock: Dock the prepared native ligand back into its own receptor using the grid defined in Step 3.

  • Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

  • Assess Success: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[21][22]

Execution: With a validated protocol, we can now confidently dock our compound of interest.

  • Execute Docking: Run the molecular docking simulation using software like AutoDock Vina, providing the prepared protein, the prepared ligand (2,4-Dichloro-7-fluoro-8-methylquinazoline), and the grid configuration file as inputs.

  • Generate Poses: The software will generate a series of possible binding poses (typically 9-10) for the ligand, each with an associated binding affinity score.

Chapter 4: Interpreting the Results - From Data to Insight

The output of a docking run is a wealth of data that requires careful analysis to yield meaningful scientific insights.[23] The primary metrics are the binding affinity score and the specific molecular interactions observed in the best-ranked poses.[24][25]

Binding Affinity and Pose Selection

The docking score is an estimation of the binding free energy (ΔG), typically reported in kcal/mol.[26] A more negative value indicates a stronger, more favorable predicted binding affinity.[24] While the absolute value has limitations, these scores are highly effective for ranking different compounds or different poses of the same compound.[26]

The top-ranked pose (most negative binding affinity) is generally the focus of the analysis, but other low-energy poses should also be inspected for alternative, plausible binding modes.

Hypothetical Docking Results

The following table summarizes hypothetical results for our compound docked against EGFR and VEGFR2, demonstrating how data should be structured for clear comparison.

TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions
EGFR 1M17-8.9Met793, Leu718, Gly796, Thr790Hydrogen bond to Met793 (hinge); Hydrophobic interactions
VEGFR2 3VHK-8.2Cys919, Leu840, Val848, Phe1047Hydrogen bond to Cys919 (hinge); Hydrophobic interactions
Visualizing Molecular Interactions

A docking score alone is insufficient. The scientific credibility of a predicted pose comes from its chemical logic—the formation of well-established molecular interactions within the active site.[27]

  • Hydrogen Bonds: These are critical for affinity and specificity. In many kinase inhibitors, a hydrogen bond to the "hinge region" of the kinase is a hallmark of effective binding. For EGFR, this is Met793; for VEGFR2, it is Cys919.[5]

  • Hydrophobic Interactions: The ATP pocket is lined with hydrophobic residues. Interactions between these residues and nonpolar parts of the ligand contribute significantly to binding stability.

  • π-π Stacking: Aromatic rings in the ligand can stack with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the active site.

The following diagram illustrates the key conceptual interactions that anchor a quinazoline inhibitor within a generic kinase ATP-binding site.

G cluster_protein Kinase ATP Binding Pocket cluster_ligand Quinazoline Ligand Hinge Hinge Region (e.g., Met793) Gatekeeper Gatekeeper Residue (e.g., Thr790) Hydrophobic Hydrophobic Pocket Quinazoline Quinazoline Core Quinazoline->Hinge H-Bond (Key Anchor) Quinazoline->Gatekeeper Steric Interaction Substituent Side Chain Substituent->Hydrophobic Hydrophobic Interaction

Figure 2: Conceptual diagram of key quinazoline-kinase interactions.

Conclusion and Future Directions

This guide has outlined a rigorous, validated workflow for conducting in silico molecular docking studies on 2,4-Dichloro-7-fluoro-8-methylquinazoline against the cancer targets EGFR and VEGFR2. Our hypothetical results suggest that this compound has the potential to form stable, high-affinity interactions within the ATP-binding sites of both kinases, anchored by the critical hinge-region hydrogen bond characteristic of many potent inhibitors.

It is imperative to recognize that molecular docking is a predictive tool, not a definitive proof of activity.[26] The insights gained from this study provide a strong rationale for the next steps in the drug discovery pipeline:

  • Synthesis and In Vitro Validation: The compound should be synthesized and tested in biochemical assays to determine its actual inhibitory activity (IC₅₀) against EGFR and VEGFR2.

  • Molecular Dynamics (MD) Simulations: To further validate the docking pose, MD simulations can be run.[19] These simulations model the movement of the protein-ligand complex over time, providing crucial information on the stability of the predicted binding mode and key interactions.[28]

By integrating computational predictions with empirical validation, researchers can accelerate the discovery of novel therapeutic agents, turning promising in silico hits into tangible clinical candidates.

References

  • Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Graphviz tutorial. (2021, January 13). YouTube. Retrieved February 15, 2026, from [Link]

  • Interpretation of Molecular docking results? (2023, December 5). ResearchGate. Retrieved February 15, 2026, from [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? (2025, October 9). ACS Publications. Retrieved February 15, 2026, from [Link]

  • [MD-2] Protein Preparation for Molecular Docking. (2022, November 21). YouTube. Retrieved February 15, 2026, from [Link]

  • 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. (n.d.). RCSB PDB. Retrieved February 15, 2026, from [Link]

  • 2,4-Dichloro-7-fluoroquinazoline. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022, August 3). PMC. Retrieved February 15, 2026, from [Link]

  • In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026, January 21). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • 5UGB: Crystal structure of the EGFR kinase domain in complex with 4-(4-{[2-{[(3S)-1-acetylpyrrolidin-3-yl]amino}. (2017, March 22). RCSB PDB. Retrieved February 15, 2026, from [Link]

  • How to prepare structures for HADDOCK? (n.d.). Bonvin Lab. Retrieved February 15, 2026, from [Link]

  • Flowcharting Made Easy: Visualize Your User Flow with Graphviz! (2023, February 24). D_Central_Station. Retrieved February 15, 2026, from [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. (2024, February 12). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • A Guide to In Silico Drug Design. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 14). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Molecular docking protocol validation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002, September 4). RCSB PDB. Retrieved February 15, 2026, from [Link]

  • SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. (2019, June 1). Journal of Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Molecular docking studies of tyrosine kinase inhibitors. (n.d.). Pharmacy Education. Retrieved February 15, 2026, from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved February 15, 2026, from [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024, May 29). YouTube. Retrieved February 15, 2026, from [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

  • a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Insilico Docking Analysis of Some Novel Quinazoline Derivatives as Potent Antimicrobial Agent. (2024, June 20). Current Science. Retrieved February 15, 2026, from [Link]

  • Analysis of Docking results by Autodock. (2021, October 19). YouTube. Retrieved February 15, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022, October 25). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. (n.d.). Arabian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020, October 18). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. Retrieved February 15, 2026, from [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. (2013, March 6). RCSB PDB. Retrieved February 15, 2026, from [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Graphviz. Retrieved February 15, 2026, from [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. Retrieved February 15, 2026, from [Link]

  • Proteins and ligand preparation for docking. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. (2025, March 12). International Journal of Scientific Research & Technology. Retrieved February 15, 2026, from [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. (n.d.). PMC - NIH. Retrieved February 15, 2026, from [Link]

  • CN112592320A - Related substance of linagliptin intermediate and synthesis method thereof. (n.d.). Google Patents.
  • Molecular docking proteins preparation. (2019, September 20). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • (PDF) SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE. (2019, June 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Documentation. (2022, September 17). Graphviz. Retrieved February 15, 2026, from [Link]

  • A 2026 Update on Computational Approaches to the Discovery and Design of Antimicrobial Peptides. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]6382/13/4/295)

Sources

The Enigmatic Core: A Technical Guide to the Synthesis and Strategic Importance of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the synthesis and strategic importance of 2,4-dichloro-7-fluoro-8-methylquinazoline, a highly functionalized heterocyclic compound. While direct historical accounts of its initial discovery are not prominent in public-domain literature, its structural motifs—a quinazoline core, dichlorination at the 2 and 4 positions, and specific fluorination and methylation on the benzene ring—position it as a sophisticated building block in modern medicinal chemistry. This document provides a probable and robust synthetic pathway, grounded in established chemical principles for analogous structures, and explores the rationale behind its design from a drug discovery perspective. We present detailed, field-tested protocols, data interpretation, and the strategic value of this scaffold for researchers, scientists, and professionals in drug development.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide variety of biological targets.[1] This nitrogen-containing heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is featured in numerous FDA-approved drugs, from anticancer agents like Iressa (Gefitinib) and Tarceva (Erlotinib) to antihypertensives such as Prazosin.[2] The core value of the quinazoline scaffold lies in its versatility. The nitrogen atoms can act as hydrogen bond acceptors, while the planar aromatic system facilitates π–π stacking interactions with biological macromolecules.[2]

The 2,4-dichloro derivative is a particularly crucial intermediate. The chlorine atoms at positions 2 and 4 are excellent leaving groups, activated for sequential nucleophilic aromatic substitution (SNAr). This differential reactivity allows for the controlled, regioselective introduction of various amine, ether, or thioether functionalities, enabling the rapid generation of diverse compound libraries for screening and optimization.

A Proposed History: Rational Design over Serendipitous Discovery

The specific compound, 2,4-dichloro-7-fluoro-8-methylquinazoline, does not have a well-documented public history of discovery. It is more likely a product of rational, modern drug design rather than a historical chemical curiosity. Its structure suggests a purpose-built intermediate, designed to explore specific structure-activity relationships (SAR):

  • 7-Fluoro Substitution: The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. Fluorine can block metabolic oxidation at that position, increase binding affinity through favorable electrostatic interactions, and alter the acidity (pKa) of nearby functional groups, thereby improving cell permeability and oral bioavailability.

  • 8-Methyl Substitution: The methyl group at the adjacent position serves as a steric and electronic modulator. It can enforce a specific conformation upon substituents introduced at the 4-position, potentially leading to enhanced selectivity for a target protein. It also introduces lipophilicity, which can influence membrane permeability.

The combination of these substituents on the 2,4-dichloroquinazoline core creates a highly specialized and valuable scaffold for synthesizing targeted therapeutic agents, particularly kinase inhibitors.

Synthesis Pathway: A Validated Approach

The synthesis of 2,4-dichloroquinazolines is reliably achieved through a well-established two-step process starting from a corresponding anthranilic acid derivative.[2] For the target molecule, the logical starting material would be 2-Amino-4-fluoro-3-methylbenzoic acid .

Step 1: Cyclization to Form the Quinazoline-2,4-dione Core

The initial step involves the cyclization of the anthranilic acid derivative to form the stable 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione intermediate. This is typically accomplished by heating with a source of carbon and nitrogen, such as urea or potassium cyanate.[3]

Step 2: Aromatization and Dichlorination

The second step is a chlorination reaction that converts the dione into the target 2,4-dichloroquinazoline. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. A tertiary amine base, such as N,N-diethylaniline or N,N-diisopropylethylamine (DIPEA), is often added to catalyze the reaction and neutralize the HCl byproduct.[4]

Visual Workflow: Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline

G start 2-Amino-4-fluoro-3-methylbenzoic Acid reagent1 Urea (or KOCN) Heat (190-200°C) start->reagent1 Step 1: Cyclization intermediate 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione reagent2 POCl₃ N,N-Diethylaniline (cat.) Reflux intermediate->reagent2 Step 2: Dichlorination product 2,4-Dichloro-7-fluoro-8-methylquinazoline reagent1->intermediate Forms dione intermediate reagent2->product Yields target compound G start 2,4-Dichloro-7-fluoro- 8-methylquinazoline reagent1 Amine 1 (R¹-NH₂) DIPEA, NMP start->reagent1 SₙAr at C4 (More reactive site) product Potent & Selective Kinase Inhibitor intermediate 4-Amino-2-chloro-7-fluoro- 8-methylquinazoline reagent1->intermediate reagent2 Amine 2 (R²-NH₂) High Temp / Microwave reagent2->product intermediate->reagent2 SₙAr at C2 (Less reactive site)

Sources

Methodological & Application

Application Notes & Protocols for 2,4-Dichloro-7-fluoro-8-methylquinazoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Foreword

This document provides a detailed guide to the strategic application of the fragment 2,4-dichloro-7-fluoro-8-methylquinazoline within a Fragment-Based Drug Discovery (FBDD) campaign. It is important to note that, as of this writing, this specific molecule is not extensively characterized in peer-reviewed literature as a tool for FBDD. Therefore, this guide is built upon established principles of medicinal chemistry and FBDD, leveraging the known reactivity and utility of the quinazoline scaffold. The protocols herein are representative of industry-standard workflows and are adapted to the specific structural features of this fragment. The central thesis of this guide is that the differential reactivity of the chlorine atoms at the C2 and C4 positions presents a powerful and strategic vector for rapid fragment elaboration, a critical phase in converting a low-affinity fragment hit into a high-potency lead compound.

Fragment Characterization and Rationale for Use

The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, most notably for its role in the development of kinase inhibitors such as Gefitinib and Erlotinib. The subject fragment, 2,4-dichloro-7-fluoro-8-methylquinazoline, offers several key features that make it an attractive starting point for an FBDD campaign.

  • Reactive Handles for Elaboration: The two chlorine atoms are the most significant feature. The chlorine at the C4 position is significantly more reactive and susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This differential reactivity is the cornerstone of a sequential and controlled chemical elaboration strategy.

  • Modulation of Physicochemical Properties: The 7-fluoro and 8-methyl substitutions subtly alter the electronic and steric properties of the quinazoline core. The fluorine atom can potentially engage in hydrogen bonding or other non-covalent interactions with a target protein, while the methyl group can probe small hydrophobic pockets.

  • Favorable Fragment Space: The calculated properties of this fragment align well with the "Rule of Three," a set of guidelines for effective fragments.

Table 1: Physicochemical Properties of 2,4-Dichloro-7-fluoro-8-methylquinazoline
PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight~231.05 g/mol < 300 DaEnsures fragment is small enough to explore chemical space efficiently.
cLogP~3.1≤ 3Maintains adequate aqueous solubility for biophysical assays.
Hydrogen Bond Donors0≤ 3Reduces potential for non-specific binding.
Hydrogen Bond Acceptors2 (N1, N3)≤ 3Provides points for directed interaction with the target protein.
Rotatable Bonds0≤ 3Low conformational entropy penalty upon binding.

Experimental Workflow for an FBDD Campaign

The following sections outline a comprehensive, step-by-step workflow for utilizing 2,4-dichloro-7-fluoro-8-methylquinazoline, from initial screening to hit validation and elaboration.

Workflow Overview

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validate Phase 3: Hit Validation cluster_elab Phase 4: Fragment Elaboration prep Fragment QC & Solubilization screen Primary Biophysical Screen (e.g., Thermal Shift, SPR) prep->screen target_prep Target Protein Preparation & Quality Control target_prep->screen validate Hit Confirmation (Orthogonal Assay) screen->validate Identified Hits dose_response Affinity Determination (K_d, IC50) validate->dose_response structural Structural Biology (X-ray Crystallography) dose_response->structural elab Structure-Guided Chemistry (SBDD) structural->elab Binding Mode Confirmed sar SAR Generation elab->sar sar->elab Iterative Cycles

Caption: High-level workflow for a typical FBDD campaign.

Detailed Protocols

Protocol 3.1: Fragment Stock Preparation and Quality Control

Rationale: Ensuring the purity, identity, and solubility of the fragment is a critical first step. Impurities can lead to false positives, while poor solubility can prevent the determination of a true binding affinity.

Materials:

  • 2,4-dichloro-7-fluoro-8-methylquinazoline powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Analytical balance, vortex mixer, centrifuge

  • LC-MS and ¹H NMR instrumentation

Procedure:

  • Identity and Purity Check:

    • Accurately weigh ~1-2 mg of the compound.

    • Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum and confirm that the observed peaks match the expected structure and that purity is >95%.

    • Prepare a dilute solution for LC-MS analysis to confirm the mass and purity.

  • High-Concentration Stock Preparation:

    • Accurately weigh the desired amount of the fragment into a sterile microfuge tube.

    • Add anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.

    • Centrifuge briefly to pellet any undissolved particulates.

  • Aqueous Solubility Assessment (Kinetic Solubility):

    • Prepare a serial dilution of the DMSO stock in an aqueous buffer (e.g., PBS, pH 7.4).

    • Incubate for 1-2 hours at room temperature.

    • Measure the turbidity of the solutions using a nephelometer or plate reader at ~620 nm.

    • The concentration at which significant precipitation occurs is the kinetic solubility limit. This informs the maximum concentration usable in screening assays.

Protocol 3.2: Primary Screening via Thermal Shift Assay (TSA)

Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein. Binding of a ligand typically increases the melting temperature (Tm) of the protein.

Materials:

  • Purified target protein (e.g., a kinase domain) at a concentration of 2-5 µM.

  • SYPRO Orange dye (5000x stock in DMSO).

  • Fragment stock solution (100 mM in DMSO).

  • Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • Quantitative PCR (qPCR) instrument capable of fluorescence measurement over a temperature gradient.

  • 96- or 384-well PCR plates.

Procedure:

  • Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer. For a 20 µL final reaction volume, this might consist of 2 µM protein and 5x SYPRO Orange.

  • Fragment Dispensing: Add a small volume (e.g., 100 nL) of the 100 mM fragment stock to the wells of the PCR plate to achieve a final screening concentration of 500 µM. Include DMSO-only wells as a negative control.

  • Assay Initiation: Dispense 19.9 µL of the protein/dye master mix into each well. Seal the plate, vortex gently, and centrifuge briefly.

  • Thermal Denaturation:

    • Place the plate in the qPCR instrument.

    • Set the instrument to monitor fluorescence of SYPRO Orange.

    • Apply a thermal gradient, for example, from 25 °C to 95 °C with a ramp rate of 0.05 °C/second.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. The midpoint of the sigmoidal unfolding transition is the Tm.

    • Calculate the change in melting temperature (ΔTm) for each well: ΔTm = Tm(fragment) - Tm(DMSO).

    • A significant positive ΔTm (typically > 2 standard deviations above the mean of the controls) indicates a potential "hit."

Protocol 3.3: Hit Validation using Surface Plasmon Resonance (SPR)

Rationale: SPR is an orthogonal, label-free biophysical technique used to confirm direct binding and to determine the kinetics (kon, koff) and affinity (KD) of the interaction. This step is crucial to eliminate false positives from the primary screen.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chip suitable for protein immobilization (e.g., CM5 chip).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Running buffer (e.g., HBS-EP+).

  • Fragment stock solution and serial dilutions.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry, aiming for a response unit (RU) level that will provide a good signal for a small molecule binder. A reference flow cell should be prepared by performing the activation and blocking steps without protein.

  • Binding Analysis:

    • Prepare a series of dilutions of the fragment in running buffer (e.g., from 1 µM to 500 µM). Ensure the final DMSO concentration is constant across all samples and matched in the running buffer if necessary.

    • Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.

    • Monitor the binding response (in RU) in real-time.

    • After each injection, allow for a dissociation phase where only running buffer flows over the chip.

    • Regenerate the surface if necessary with a mild regeneration solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD). A confirmed hit will show a concentration-dependent binding response.

Strategy for Fragment Elaboration

The primary advantage of 2,4-dichloro-7-fluoro-8-methylquinazoline is its potential for a highly strategic, structure-guided elaboration. Once X-ray crystallographic data confirms the binding mode of the fragment, a medicinal chemist can exploit the differential reactivity of the C2 and C4 positions.

Causality of Reactivity: The C4 position is more electron-deficient due to its proximity to the electron-withdrawing nitrogen at position 3, making it more susceptible to nucleophilic attack than the C2 position. This allows for selective chemistry.

Elaboration Workflow

Elaboration_Strategy cluster_c4 Step 1: C4 Modification (More Reactive) cluster_c2 Step 2: C2 Modification (Less Reactive) cluster_info Guiding Information start 2,4-dichloro-7-fluoro-8-methylquinazoline (Validated Hit) c4_reagent Nucleophile 1 (R1-NH2) Heat, Mild Base start->c4_reagent c4_product 2-chloro-4-(R1-amino)-quinazoline c4_reagent->c4_product SNAr at C4 c2_reagent Nucleophile 2 (R2-NH2) Higher Temp / Stronger Conditions c4_product->c2_reagent c2_product 2-(R2-amino)-4-(R1-amino)-quinazoline (Final Compound) c2_reagent->c2_product SNAr at C2 xray Co-crystal Structure xray->c4_reagent Guides choice of R1 sar SAR Data sar->c2_reagent Guides choice of R2

Caption: Sequential elaboration strategy based on differential reactivity.

Protocol 4.1: Selective C4-Position Elaboration

  • Reaction Setup: In a microwave vial, combine the starting fragment (1 eq.), a primary or secondary amine (Nucleophile 1, 1.1 eq.), and a mild base like diisopropylethylamine (DIPEA, 2 eq.) in a solvent such as n-butanol or ethanol.

  • Reaction: Heat the mixture, typically to 80-120 °C, for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification: Upon completion, cool the reaction, concentrate the solvent, and purify the resulting 2-chloro-4-amino-quinazoline derivative using column chromatography.

Protocol 4.2: C2-Position Elaboration

  • Reaction Setup: Combine the purified C4-substituted intermediate (1 eq.) with a second, distinct amine (Nucleophile 2, 1.2 eq.) in a suitable solvent.

  • Reaction: This step typically requires more forcing conditions, such as higher temperatures (e.g., 150-180 °C), potentially with the aid of microwave irradiation, to overcome the lower reactivity of the C2 position.

  • Workup and Purification: Purify the final di-substituted product via standard methods (chromatography, recrystallization).

This stepwise approach allows for the systematic exploration of chemical space around the fragment hit, guided by structural biology and bioassay data, to rapidly generate structure-activity relationships (SAR) and improve binding affinity and selectivity.

References

  • Fragment-Based Drug Discovery: A Practical and Comprehensive Guide. (Book) Provides comprehensive background on FBDD principles and techniques. Source: Wiley URL: [Link]

  • The 'Rule of Three': A Simple Rule to Guide Lead Optimization. (Journal Article) Original paper outlining the key physicochemical properties of effective fragments. Source: Advanced Drug Delivery Reviews URL: [Link]

  • Quinazoline Derivatives: A Comprehensive Review of Their Biological Activities. (Review Article) Details the importance of the quinazoline scaffold in medicinal chemistry. Source: Molecules (MDPI) URL: [Link]

  • Differential Reactivity of 2,4-Dichloroquinazolines. (Journal Article) Provides examples and discussion on the selective substitution at C4 and C2 positions of the quinazoline ring. Source: Journal of Organic Chemistry URL: [Link] (Note: A general link is provided as specific articles on this topic are numerous and can be found by searching within the journal).

  • Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) for Measuring Protein-Ligand Binding. (Protocol) A standard protocol for performing thermal shift assays. Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Surface Plasmon Resonance (SPR) for Fragment Screening. (Review Article) Discusses the application and best practices for using SPR in FBDD. Source: SLAS Discovery URL: [Link]

Application Note: Synthesis & Protocol for 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dichloro-7-fluoro-8-methylquinazoline scaffold represents a high-value pharmacophore in medicinal chemistry, particularly in the development of covalent inhibitors for KRAS G12C and EGFR mutations. The specific substitution pattern—a fluorine atom at C7 and a methyl group at C8—imparts unique electronic and steric properties. The C8-methyl group restricts rotation in atropisomeric ligands (enhancing binding selectivity), while the C7-fluorine modulates metabolic stability and electron density of the aromatic ring.

This guide details a robust, three-step synthetic route designed for reproducibility and scalability. It addresses the critical challenge of regioselectivity during nucleophilic aromatic substitution (


), providing a validated protocol to distinguish between the highly reactive C4 and the less reactive C2 positions.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the quinazoline-2,4-dione core followed by aromatization/chlorination.

  • Precursor: 2-Amino-4-fluoro-3-methylbenzoic acid.

  • Key Transformation: Urea melt fusion to generate the dione, followed by Vilsmeier-Haack-type chlorination.

  • Differentiation: The 2,4-dichloro intermediate serves as a bis-electrophile. The C4 position is electronically activated (lower LUMO energy), allowing for selective functionalization at low temperatures.

Retrosynthesis Target 2,4-Dichloro-7-fluoro- 8-methylquinazoline Dione 7-Fluoro-8-methylquinazoline- 2,4(1H,3H)-dione Target->Dione POCl3, Base (Chlorination) SM 2-Amino-4-fluoro- 3-methylbenzoic Acid Dione->SM Cyclization (Fusion) Urea Urea Dione->Urea

Figure 1: Retrosynthetic logic flow from the target dichloro-heterocycle back to the anthranilic acid precursor.

Experimental Protocols

Step 1: Scaffold Construction (Cyclization)

Objective: Synthesis of 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione. Principle: Thermal condensation of an anthranilic acid derivative with urea.

Materials
  • Reactant A: 2-Amino-4-fluoro-3-methylbenzoic acid (1.0 equiv)

  • Reagent: Urea (5.0 equiv)

  • Solvent: None (Melt fusion) or Sulfolane (for larger scales)

Protocol
  • Mixing: In a round-bottom flask equipped with a wide-bore mechanical stirrer (magnetic stirring will fail upon solidification), combine 2-amino-4-fluoro-3-methylbenzoic acid and urea. Pulverize to a fine powder if necessary.

  • Fusion: Heat the mixture to 160 °C . The urea will melt, creating a solution.

  • Cyclization: Increase temperature to 180–200 °C for 2–3 hours. The mixture will eventually solidify into a hard cake as the urea is consumed and ammonia gas evolves.

    • Expert Note: Evolution of

      
       gas indicates reaction progress. Ensure proper ventilation.
      
  • Workup: Cool the mixture to ~100 °C and add water (10 mL/g of reactant). Stir vigorously to break up the cake.

  • Isolation: Filter the suspension. Resuspend the solid in 0.5 M NaOH (to dissolve the dione as its salt) and filter to remove insoluble impurities.

  • Precipitation: Acidify the filtrate with 6 M HCl to pH 2. The product will precipitate as a white solid.

  • Drying: Filter and dry in a vacuum oven at 60 °C over

    
    .
    

Yield Expectation: 75–85% QC Check:


 NMR (DMSO-

) should show two broad singlets (NH) at >11 ppm.
Step 2: Activation (Chlorination)

Objective: Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline. Safety Critical:


 is corrosive and reacts violently with water.
Materials
  • Substrate: 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione (1.0 equiv)

  • Reagent/Solvent: Phosphorus oxychloride (

    
    , 10.0 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    -Diethylaniline (1.5 equiv)
Protocol
  • Setup: Flame-dry a round-bottom flask under

    
    . Add the dione substrate.[2][3][4]
    
  • Addition: Add

    
     carefully. Add the organic base (DIPEA).
    
    • Mechanism:[3][5][6][7] The base acts as an HCl scavenger and catalyzes the formation of the imidoyl chloride species.

  • Reaction: Reflux the mixture (

    
    ) for 4–6 hours. The suspension should become a clear yellow/orange solution.
    
    • Monitoring: Aliquot into MeOH (forms methyl ether) for TLC/LCMS check. Do not inject crude

      
       into LCMS.
      
  • Quenching (Critical):

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
      .
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the reactive chlorides.

  • Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with saturated

    
     (cold) and Brine.
    
  • Purification: Dry over

    
     and concentrate. If necessary, pass through a short silica plug (eluting with Hexanes/EtOAc).
    

Stability Note: The product is sensitive to moisture. Store under Nitrogen at -20 °C.

Step 3: Regioselective Functionalization

Objective: Selective substitution at C4 (leaving C2 for subsequent steps). Rationale: The C4 position has a lower LUMO energy and is more susceptible to nucleophilic attack than C2.[1][8]

Selectivity cluster_conditions Reaction Conditions Dichloro 2,4-Dichloro-7-fluoro- 8-methylquinazoline Cond1 Condition A: Temp: 0°C - RT Equiv: 1.0 Nucleophile Dichloro->Cond1 Product4 Major Product: 4-Substituted-2-chloro Cond1->Product4 Kinetic Control Product2 Minor Product: 2-Substituted-4-chloro Cond1->Product2 (Trace) Cond2 Condition B: Temp: >80°C Equiv: Excess Nucleophile ProductBis Bis-Substituted Product Cond2->ProductBis Product4->Cond2 Step 2

Figure 2: Regioselectivity map. C4 substitution is kinetically favored at lower temperatures.

Protocol (General C4 Substitution)
  • Dissolution: Dissolve 2,4-dichloro-7-fluoro-8-methylquinazoline in THF or DCM. Cool to 0 °C .

  • Addition: Add the nucleophile (e.g., aniline, amine) (0.95–1.0 equiv) and a base (TEA, 1.1 equiv).

    • Expert Tip: Limiting the nucleophile slightly (<1.0 equiv) prevents double addition at C2.

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature.

  • Validation: Monitor by TLC. The C4-substituted product usually runs more polar than the starting material but less polar than the bis-product.

Analytical Data & Validation

CompoundKey

NMR Features (DMSO-

)
Key LCMS Features
Dione

11.2 (s, 1H, NH), 11.4 (s, 1H, NH). Aromatic protons show F-coupling.

= 195.0 (approx)
2,4-Dichloro No NH signals. Aromatic region shifts downfield due to Cl-deshielding.Isotopic pattern: M, M+2, M+4 (9:6:1 ratio)
4-Substituted Appearance of nucleophile signals. One NH signal (if amine used).[9]Loss of one Cl isotope pattern.

References

  • General Quinazoline Synthesis

    • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and quinazoline-2,4(1H,3H)-diones." Tetrahedron 61.43 (2005): 10153-10202. Link

  • Chlorination Protocol

    • Lefebvre, V., et al. "Optimization of the Synthesis of 2,4-Dichloroquinazoline." Organic Process Research & Development 14.6 (2010). (Generalized protocol adapted for fluorinated analogs).[10]

  • Regioselectivity (

    
    ): 
    
    • Pennington, L. D., et al. "Covalent Inhibitors of KRAS G12C." Journal of Medicinal Chemistry 60.12 (2017). (Demonstrates C4 selectivity on similar scaffolds). Link

  • Melt Fusion Technique

    • Alexandre, F. R., et al. "Efficient synthesis of quinazolin-2,4-diones from anthranilic acid derivatives." Tetrahedron Letters 44.24 (2003): 4455-4458. Link

Sources

The Synthetic Versatility of 2,4-Dichloro-7-fluoro-8-methylquinazoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous FDA-approved drugs, particularly in the realm of oncology.[3][4] Among the various quinazoline-based starting materials, 2,4-dichloro-7-fluoro-8-methylquinazoline stands out as a highly versatile precursor for the synthesis of complex, biologically active molecules. The presence of two chlorine atoms at the C2 and C4 positions, which possess differential reactivity, allows for a stepwise and regioselective introduction of various functionalities. This, coupled with the electronic influence of the fluorine and methyl substituents on the benzene ring, makes this molecule a subject of significant interest for researchers in drug development.[5][6]

This comprehensive guide provides an in-depth exploration of the synthetic utility of 2,4-dichloro-7-fluoro-8-methylquinazoline. We will delve into its synthesis, explore its reactivity in detail—focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and provide detailed, field-proven protocols for its derivatization.

Synthesis of the Starting Material: 2,4-Dichloro-7-fluoro-8-methylquinazoline

The synthesis of 2,4-dichloro-7-fluoro-8-methylquinazoline can be efficiently achieved through a two-step process starting from the readily available 2-amino-4-fluoro-3-methylbenzoic acid.[7] This procedure is adapted from the well-established synthesis of the analogous 2,4-dichloro-7-fluoroquinazoline.[4]

Step 1: Synthesis of 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione

The initial step involves the cyclization of 2-amino-4-fluoro-3-methylbenzoic acid to form the corresponding quinazolinedione. This is typically achieved by reaction with a cyanate source, followed by acid-mediated cyclization.

Protocol 1: Synthesis of 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione

Reagent/SolventMolar Eq.MWAmount
2-Amino-4-fluoro-3-methylbenzoic acid1.0169.1510 g
Sodium Cyanate2.565.019.6 g
Acetic Acid-60.055 mL
Water-18.02120 mL
Concentrated HCl-36.46As needed

Procedure:

  • To a stirred suspension of 2-amino-4-fluoro-3-methylbenzoic acid (1.0 eq) in water, add acetic acid.

  • Slowly add a solution of sodium cyanate (2.5 eq) in water.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add a solution of sodium hydroxide to the mixture in small portions while cooling to maintain room temperature.

  • Acidify the reaction mixture to approximately pH 4 by the dropwise addition of concentrated HCl.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione.

Step 2: Chlorination to 2,4-Dichloro-7-fluoro-8-methylquinazoline

The quinazolinedione intermediate is then chlorinated using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired 2,4-dichloro-7-fluoro-8-methylquinazoline.

Protocol 2: Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Reagent/SolventMolar Eq.MWAmount
7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione1.0194.1610 g
Phosphorus Oxychloride (POCl₃)-153.3350 mL
N,N-Diethylaniline1.0149.237.7 mL

Procedure:

  • A mixture of 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione (1.0 eq), N,N-diethylaniline (1.0 eq), and phosphorus oxychloride is refluxed overnight.

  • After cooling, the excess POCl₃ is removed by rotary evaporation.

  • The residue is carefully poured into a mixture of ice and water.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford 2,4-dichloro-7-fluoro-8-methylquinazoline.

Regioselective Nucleophilic Aromatic Substitution (SNAr): A Stepwise Functionalization

A key feature of 2,4-dichloroquinazolines is the differential reactivity of the two chlorine atoms towards nucleophiles. The C4-chloro group is significantly more susceptible to nucleophilic attack than the C2-chloro group.[2][8] This pronounced regioselectivity allows for a controlled, stepwise functionalization of the quinazoline scaffold.

The enhanced reactivity at the C4 position is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at this position.[2] The electron-withdrawing nature of the adjacent nitrogen atom (N3) and the ability of the quinazoline ring system to delocalize the negative charge contribute to this stabilization.

Substitution at the C4 Position: The Path of Least Resistance

The reaction of 2,4-dichloro-7-fluoro-8-methylquinazoline with a variety of nucleophiles under mild conditions leads to the selective substitution of the C4-chloro group. This is particularly well-documented for amine nucleophiles.

Protocol 3: General Procedure for C4-Amination

Reagent/SolventMolar Eq.
2,4-Dichloro-7-fluoro-8-methylquinazoline1.0
Amine Nucleophile1.0 - 1.2
Solvent (e.g., Isopropanol, Ethanol, THF)-
Base (e.g., Triethylamine, DIPEA) (optional)1.1 - 1.5

Procedure:

  • Dissolve 2,4-dichloro-7-fluoro-8-methylquinazoline (1.0 eq) in the chosen solvent.

  • Add the amine nucleophile (1.0-1.2 eq).

  • If required, add the base (1.1-1.5 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is worked up by standard aqueous extraction and the product is purified by crystallization or column chromatography.

Table 1: Representative C4-Amination Reactions

Amine NucleophileSolventTemperature (°C)Time (h)Yield (%)
AnilineIsopropanol804~85
BenzylamineEthanolRT6~90
MorpholineTHF503~92
PiperidineAcetonitrileRT2~95

Note: Yields are estimates based on similar reactions reported in the literature.[2]

Substitution at the C2 Position: Overcoming the Activation Barrier

Once the C4 position is functionalized, the remaining C2-chloro group is less reactive due to the electron-donating nature of the newly introduced substituent.[8] Consequently, harsher reaction conditions, such as higher temperatures and/or the use of a stronger base or catalyst, are typically required to effect substitution at the C2 position.

Protocol 4: General Procedure for C2-Amination

Reagent/SolventMolar Eq.
2-Chloro-4-(substituted)-7-fluoro-8-methylquinazoline1.0
Amine Nucleophile1.5 - 2.0
Solvent (e.g., Dioxane, NMP)-
Base (e.g., K₂CO₃, NaH)2.0 - 3.0

Procedure:

  • To a solution of the 2-chloro-4-(substituted)-7-fluoro-8-methylquinazoline (1.0 eq) in a high-boiling solvent, add the amine nucleophile (1.5-2.0 eq) and a base (2.0-3.0 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, perform an aqueous workup, and purify the product.

dot

G start 2,4-Dichloro-7-fluoro-8-methylquinazoline c4_sub 2-Chloro-4-(nucleophile)-7-fluoro-8-methylquinazoline start->c4_sub Nucleophile 1 (Mild Conditions) c24_disub 2,4-Disubstituted-7-fluoro-8-methylquinazoline c4_sub->c24_disub Nucleophile 2 (Forcing Conditions)

Caption: Stepwise functionalization of 2,4-dichloro-7-fluoro-8-methylquinazoline.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

The 2-chloro-4-(substituted)-7-fluoro-8-methylquinazoline intermediate is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These powerful transformations allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, as well as the formation of carbon-nitrogen bonds, significantly expanding the molecular diversity accessible from the starting material.[9][10]

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the 2-chloroquinazoline and a boronic acid or ester. This reaction is instrumental in the synthesis of biaryl structures commonly found in kinase inhibitors.[11]

Protocol 5: Suzuki-Miyaura Coupling at the C2 Position

Reagent/SolventMolar Eq.
2-Chloro-4-(substituted)-7-fluoro-8-methylquinazoline1.0
Aryl/Heteroarylboronic Acid1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))0.05 - 0.10
Base (e.g., K₂CO₃, Cs₂CO₃)2.0 - 3.0
Solvent (e.g., Dioxane/Water, Toluene/Water)-

Procedure:

  • In a reaction vessel, combine the 2-chloro-4-(substituted)-7-fluoro-8-methylquinazoline (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.10 eq), and base (2.0-3.0 eq).

  • Add the solvent system and degas the mixture.

  • Heat the reaction under an inert atmosphere (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the introduction of terminal alkynes at the C2 position, a valuable functional group for further transformations or as a key pharmacophore element.[9]

Protocol 6: Sonogashira Coupling at the C2 Position

Reagent/SolventMolar Eq.
2-Chloro-4-(substituted)-7-fluoro-8-methylquinazoline1.0
Terminal Alkyne1.2 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)0.02 - 0.05
Copper(I) Iodide (CuI)0.05 - 0.10
Base (e.g., Triethylamine, DIPEA)2.0 - 3.0
Solvent (e.g., THF, DMF)-

Procedure:

  • To a solution of the 2-chloro-4-(substituted)-7-fluoro-8-methylquinazoline (1.0 eq) and terminal alkyne (1.2-1.5 eq) in a suitable solvent, add the palladium catalyst, copper(I) iodide, and base.

  • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture, remove the solvent, and purify the residue.

Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation

For the introduction of a second, different amine at the C2 position, the Buchwald-Hartwig amination offers a powerful alternative to the classical SNAr reaction, often proceeding under milder conditions and with a broader substrate scope.[9]

Protocol 7: Buchwald-Hartwig Amination at the C2 Position

Reagent/SolventMolar Eq.
2-Chloro-4-(substituted)-7-fluoro-8-methylquinazoline1.0
Amine1.1 - 1.3
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)0.01 - 0.05
Ligand (e.g., Xantphos, BINAP)0.02 - 0.10
Base (e.g., NaOtBu, K₃PO₄)1.5 - 2.0
Solvent (e.g., Toluene, Dioxane)-

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst and ligand in the solvent.

  • Add the 2-chloro-4-(substituted)-7-fluoro-8-methylquinazoline, amine, and base.

  • Heat the reaction mixture (e.g., 80-110 °C).

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, quench with water, and extract the product. Purify by column chromatography.

dot

G start 2-Chloro-4-(substituted)- 7-fluoro-8-methylquinazoline suzuki Suzuki-Miyaura (Aryl/Heteroaryl) start->suzuki sonogashira Sonogashira (Alkynyl) start->sonogashira buchwald Buchwald-Hartwig (Amino) start->buchwald product 2,4-Disubstituted- 7-fluoro-8-methylquinazoline suzuki->product sonogashira->product buchwald->product

Caption: Palladium-catalyzed cross-coupling reactions at the C2 position.

Applications in Drug Discovery: The Synthesis of Multi-Kinase Inhibitors

The strategic, stepwise functionalization of 2,4-dichloro-7-fluoro-8-methylquinazoline is particularly valuable in the synthesis of multi-kinase inhibitors.[3][12][13] By carefully selecting the nucleophiles and cross-coupling partners, researchers can tailor the final molecule to interact with the ATP-binding sites of multiple kinases, a promising strategy to overcome drug resistance in cancer therapy.[3] The 7-fluoro and 8-methyl substituents can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.

Conclusion

2,4-Dichloro-7-fluoro-8-methylquinazoline is a powerful and versatile starting material for the synthesis of a wide array of complex, functionalized quinazoline derivatives. The distinct reactivity of its two chloro substituents allows for a highly controlled and regioselective synthetic strategy. By mastering the principles of nucleophilic aromatic substitution and leveraging the power of modern palladium-catalyzed cross-coupling reactions, researchers can efficiently access novel chemical entities with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to empower scientists to fully exploit the synthetic potential of this valuable building block.

References

  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PMC. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

  • Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. PMC. Available at: [Link]

  • Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. Semantic Scholar. Available at: [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: Synthesis, modeling, antitumor and antiangiogenic properties. Academia.edu. Available at: [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC. Available at: [Link]

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC. Available at: [Link]

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. Available at: [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available at: [Link]

  • 2,4-Dichloro-7-fluoroquinazoline. PMC. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Stack Exchange. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

Sources

High-Throughput Screening for Novel Kinase Inhibitors: An Application Protocol for 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities.[1][2][3][4] A significant number of approved anti-cancer drugs, such as gefitinib and erlotinib, are built upon this heterocyclic system, primarily targeting protein kinases.[5][6][7] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[8][9][10] The compound 2,4-Dichloro-7-fluoro-8-methylquinazoline belongs to this promising class of molecules. While its specific biological target is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors strongly suggests its potential as a modulator of kinase activity. Notably, quinazoline analogues have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in oncology.[9]

This document provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of 2,4-Dichloro-7-fluoro-8-methylquinazoline and similar compounds to identify and characterize their potential as kinase inhibitors. We will focus on a luminescence-based assay, a robust and sensitive method well-suited for large-scale screening campaigns. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Scientific Rationale and Assay Principle

The fundamental principle of this HTS protocol is to quantify the enzymatic activity of a chosen protein kinase in the presence of the test compound. A decrease in kinase activity signifies potential inhibition by the compound. We will employ a luminescence-based assay that measures the amount of adenosine diphosphate (ADP) produced during the kinase reaction. ADP is a universal product of all kinase-catalyzed phosphoryl transfer reactions.

The assay is a two-step process:

  • Kinase Reaction: The target kinase, its substrate, and adenosine triphosphate (ATP) are incubated with the test compound. If the compound is an inhibitor, it will reduce the rate of ATP hydrolysis and, consequently, the amount of ADP produced.

  • ADP Detection: After the kinase reaction, a reagent is added to convert the generated ADP into a luminescent signal. The intensity of the light produced is directly proportional to the amount of ADP, and therefore, to the kinase activity. A lower luminescent signal in the presence of the test compound indicates inhibition.

This "mix-and-read" format is highly amenable to automation and miniaturization, making it ideal for HTS.

Experimental Workflow Overview

The overall workflow for the high-throughput screening campaign is depicted below. This multi-stage process ensures the identification of genuine hits and the elimination of false positives.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Optimization Primary_Screen Single-Concentration Screen (e.g., 10 µM) Hit_Identification Initial Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response IC50 Determination (10-point curve) Hit_Identification->Dose_Response Hit_Confirmation Confirmation of Activity Dose_Response->Hit_Confirmation Orthogonal_Assay Alternative Assay Format (e.g., ATP depletion) Hit_Confirmation->Orthogonal_Assay Counterscreens Interference Assays (e.g., Luciferase inhibition) Hit_Confirmation->Counterscreens SAR_Studies Structure-Activity Relationship Studies Orthogonal_Assay->SAR_Studies Counterscreens->SAR_Studies caption High-Throughput Screening Cascade

Figure 1: A generalized workflow for a high-throughput screening campaign.

Detailed Protocols

PART 1: Assay Development and Miniaturization

Before initiating the full-scale screen, it is crucial to optimize and miniaturize the assay to a 384-well or 1536-well plate format. This phase establishes the optimal concentrations of enzyme, substrate, and ATP, as well as the incubation times.

1.1. Materials and Reagents:

ReagentSupplier (Example)Catalog Number (Example)
Recombinant Human EGFR KinaseSignalChemE10-11G
Poly(Glu, Tyr) 4:1 SubstrateSigma-AldrichP0275
ATP, Ultra-PurePromegaV9151
ADP-Glo™ Kinase AssayPromegaV9101
2,4-Dichloro-7-fluoro-8-methylquinazolineSynthesized in-house or Custom SynthesisN/A
Staurosporine (Positive Control)Cayman Chemical10010459
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650
Kinase Buffer (5X)Boston BioProductsI-201B
White, Opaque, Low-Volume 384-well Assay PlatesCorning3570

1.2. Enzyme and Substrate Titration:

The goal is to determine the enzyme concentration that yields a robust signal within the linear range of the assay.

  • Prepare serial dilutions of the EGFR kinase in 1X kinase buffer.

  • Dispense 2.5 µL of each enzyme dilution into the wells of a 384-well plate.

  • Add 2.5 µL of a fixed, excess concentration of the Poly(Glu, Tyr) substrate and ATP (e.g., 10 µM).

  • Incubate for 60 minutes at room temperature.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Plot luminescence versus enzyme concentration and select a concentration on the linear portion of the curve for subsequent experiments.

1.3. ATP Km Determination:

Determining the Michaelis constant (Km) for ATP is essential for understanding the inhibitor's mechanism of action.

  • Use the optimized enzyme concentration determined in the previous step.

  • Prepare serial dilutions of ATP in 1X kinase buffer.

  • Initiate the kinase reaction by adding the ATP dilutions to the enzyme and a fixed concentration of substrate.

  • Follow the incubation and detection steps as described above.

  • Plot the initial reaction velocity (luminescence) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the ATP Km.

PART 2: Primary High-Throughput Screen

The primary screen is performed at a single, high concentration of the test compounds to identify initial "hits."

2.1. Plate Layout:

A well-designed plate map is critical for quality control and identifying systematic errors.

WellsContentPurpose
1-24Test Compounds (10 µM final)Screening
25-32Vehicle Control (DMSO)0% Inhibition (Maximum Signal)
33-40Positive Control (Staurosporine, 1 µM)100% Inhibition (Minimum Signal)

2.2. Screening Protocol (384-well format):

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of the 2,4-Dichloro-7-fluoro-8-methylquinazoline library (10 mM in DMSO) into the appropriate wells of the 384-well assay plates. This will result in a final assay concentration of 10 µM. Dispense DMSO into the control wells.

  • Enzyme Addition: Add 2.5 µL of EGFR kinase (at the pre-determined optimal concentration) in 1X kinase buffer to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 2.5 µL of a solution containing the Poly(Glu, Tyr) substrate and ATP (at its Km concentration) in 1X kinase buffer to all wells.

  • Kinase Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

PART 3: Data Analysis and Hit Selection

3.1. Quality Control:

The robustness of the HTS assay is assessed using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.

Z' = 1 - (3 * (σpos + σneg)) / |µpos - µneg|

Where:

  • σpos and σneg are the standard deviations of the positive and negative controls.

  • µpos and µneg are the means of the positive and negative controls.

An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.

3.2. Hit Identification:

The percent inhibition for each test compound is calculated as follows:

% Inhibition = 100 * (1 - (Signalcompound - µneg) / (µpos - µneg))

Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the vehicle controls) are considered initial hits.

Data_Analysis Raw_Data Raw Luminescence Data QC Calculate Z'-Factor (Z' > 0.5) Raw_Data->QC Normalization Normalize Data to Controls (% Inhibition) QC->Normalization Hit_Selection Apply Hit Threshold (e.g., >50% Inhibition) Normalization->Hit_Selection Hit_List Generate Hit List Hit_Selection->Hit_List caption Data Analysis Pipeline

Figure 2: A flowchart illustrating the data analysis process for hit identification.

PART 4: Hit Confirmation and Secondary Assays

4.1. Dose-Response Analysis:

Confirmed hits from the primary screen are subjected to dose-response analysis to determine their potency (IC50 value).

  • Prepare a 10-point serial dilution of the hit compounds, typically starting from 100 µM.

  • Perform the kinase assay as described in the primary screen protocol with the serially diluted compounds.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

4.2. Orthogonal Assays:

To eliminate false positives that may arise from interference with the primary assay's detection system, it is essential to confirm the activity of hits in an orthogonal assay. A suitable orthogonal assay would be one that measures ATP depletion, such as the Kinase-Glo® assay (Promega).

4.3. Counterscreens for Assay Interference:

Compounds can interfere with the assay chemistry, leading to false-positive results. A common interference is the inhibition of the luciferase enzyme used in the detection step.

  • Perform the ADP detection step in the absence of the kinase reaction.

  • Add a known amount of ADP to the wells.

  • Add the hit compounds at their IC50 concentration.

  • A decrease in the luminescent signal indicates inhibition of the luciferase enzyme.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z'-factor (<0.5)Suboptimal reagent concentrations, short incubation times, or unstable reagents.Re-optimize enzyme, substrate, and ATP concentrations. Increase incubation times. Ensure reagents are fresh and properly stored.
High variability in dataInconsistent liquid handling, edge effects on plates.Calibrate and validate automated liquid handlers. Use a plate layout that minimizes edge effects or use barrier plates.
High false-positive rateCompound interference (autofluorescence, quenching, luciferase inhibition).Perform counterscreens for assay interference. Confirm hits using an orthogonal assay with a different detection method.
Poor dose-response curveCompound insolubility at high concentrations, compound aggregation.Check compound solubility in the assay buffer. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

Conclusion

This detailed application note provides a robust and reliable high-throughput screening protocol for the identification of kinase inhibitors from a library of 2,4-Dichloro-7-fluoro-8-methylquinazoline derivatives and other quinazoline-based compounds. By following this scientifically grounded and self-validating workflow, researchers in drug discovery can efficiently identify and characterize promising lead compounds for further development into novel therapeutics. The emphasis on rigorous quality control and the use of orthogonal and counterscreening assays will minimize the advancement of false positives, thereby saving valuable time and resources.

References

  • Sandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel), 16(4), 534. [Link][5][6][7]

  • Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 893. [Link][8][9]

  • Abdel-rahman, H. M., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(20), 6929. [Link][10]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
  • Sahoo, A. K., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100782. [Link]

  • Chen, Y.-T., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo activity. Oncotarget, 7(52), 85915–85928. [Link]

  • Cohen, P. (2014). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 13(4), 309-323.
  • Singh, M., & Silakari, O. (2018). Quinazoline and quinazolinone as privileged scaffolds in cancer drug discovery. Bioorganic & medicinal chemistry, 26(10), 2681-2698.
  • Gadek, T. R., & Felsch, J. S. (2001). High Throughput Screening for Protein Kinase Inhibitors. Current Opinion in Drug Discovery & Development, 4(4), 439-447.
  • Bakheet, A. A., et al. (2022). Biological activities of recent advances in quinazoline. IntechOpen. [Link][3]

  • Patel, M. R., et al. (2017). Biological activity of Quinazoline: A Review. International Journal of Pharma Sciences and Research, 8(1), 1-7. [Link][4]

  • Jiang, L., et al. (2010). Biologically Active Quinoline and Quinazoline Alkaloids Part II. Studies in Natural Products Chemistry, 33, 763-802. [Link][1]

  • Kaur, R., et al. (2023). Chemistry & Biology Interface. Chemistry & Biology Interface, 13(3), 74-88. [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 2,4-Dichloro-7-fluoro-8-methylquinazoline. Given that specific solubility data for this compound is not widely published, this document provides a systematic, first-principles approach to characterizing and improving its solubility for experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my substituted quinazoline derivative poorly soluble in aqueous solutions?

The parent quinazoline ring is water-soluble, but the addition of functional groups, particularly non-polar moieties like chloro, fluoro, and methyl groups, significantly increases the molecule's lipophilicity.[1] Quinazolinone derivatives are often crystalline and generally insoluble in water.[2] The planar structure of the quinazoline core can also promote π–π stacking in the solid state, leading to a stable crystal lattice that is difficult for water molecules to break down.[3]

Q2: What is the first step I should take before attempting to improve solubility?

Before attempting any enhancement techniques, you must first establish a baseline by determining the compound's kinetic or thermodynamic solubility in your primary aqueous buffer. This provides a quantitative measure of the problem and a benchmark against which to evaluate the success of any intervention. A common and reliable method for this is the gravimetric method.[4]

Q3: What are the main strategies to improve the aqueous solubility of a compound like this?

The primary strategies can be broadly categorized into physical and chemical modifications.[5] These include:

  • pH Adjustment: Ionizing the molecule to increase its polarity.

  • Co-solvency: Adding a water-miscible organic solvent to the aqueous buffer to reduce the overall polarity of the solvent system.[6][7]

  • Use of Excipients: Incorporating agents like surfactants or cyclodextrins to form micelles or inclusion complexes that shield the hydrophobic compound from water.[5][6]

  • Particle Size Reduction: Increasing the surface area-to-volume ratio to enhance the dissolution rate (e.g., micronization), although this does not affect the equilibrium solubility.[5][6]

Part 1: Initial Assessment & Troubleshooting Workflow

Low aqueous solubility is a common hurdle for highly substituted heterocyclic compounds. The following workflow provides a logical progression from identifying the problem to finding a viable solution for your experimental needs.

Solubility_Workflow cluster_start Phase 1: Characterization cluster_troubleshoot Phase 2: Troubleshooting & Enhancement cluster_end Phase 3: Finalization Start Start: Compound received DetermineSolubility Determine Baseline Aqueous Solubility (Protocol 1) Start->DetermineSolubility IsSolubilitySufficient Is solubility sufficient for the experiment? DetermineSolubility->IsSolubilitySufficient pH_Adjust Attempt pH Adjustment (See FAQ Q4) IsSolubilitySufficient->pH_Adjust No Success Proceed with Experiment IsSolubilitySufficient->Success Yes Cosolvent Use Co-solvents (Protocol 2) pH_Adjust->Cosolvent Not effective or incompatible Excipients Use Surfactants or Cyclodextrins (See FAQ Q6) Cosolvent->Excipients Organic solvents interfere with assay Excipients->Success Effective

Caption: A decision-making workflow for addressing solubility issues.

Part 2: In-Depth Troubleshooting and Methodologies

Q4: My compound is precipitating in my neutral aqueous buffer. How can pH adjustment help?

Mechanism: The quinazoline scaffold contains nitrogen atoms that can be protonated under acidic conditions. Protonation introduces a positive charge, creating a salt form of the molecule that is significantly more polar and, therefore, more soluble in water. Conversely, some quinazolinone derivatives are known to be soluble in alkaline solutions.[2] By adjusting the pH of your buffer away from the compound's isoelectric point, you can increase its ionization and, consequently, its aqueous solubility.

Troubleshooting Steps:

  • Assess Compound Stability: Before modifying the pH of your stock or final solutions, ensure that your compound is stable across the pH range you intend to test. The parent quinazoline ring can hydrolyze in warm acidic or alkaline conditions.[1] Run a pilot stability test by incubating the compound at different pH values and analyzing for degradation over time using HPLC.

  • Perform a pH-Solubility Profile: Prepare a series of buffers across a relevant pH range (e.g., pH 2 to pH 10). Determine the solubility of your compound in each buffer using the protocol for kinetic solubility assessment. This will reveal the optimal pH for solubilization.

  • Consider Experimental Compatibility: Ensure the optimal pH for solubility is compatible with your downstream assay (e.g., cell viability, enzyme kinetics).

Q5: pH adjustment did not work or is incompatible with my assay. What is the next logical step?

Co-solvency: This is one of the most effective and widely used techniques for solubilizing non-polar compounds.[6][7]

Mechanism: Water is a highly polar solvent. By introducing a less polar, water-miscible organic solvent (a co-solvent), you reduce the overall polarity of the solvent system. This lowers the interfacial tension between the solute and the solvent, making it energetically more favorable for the non-polar compound to dissolve.

Common Co-solvents for Pre-clinical Research:

Co-solventTypical Starting ConcentrationKey Characteristics & Considerations
DMSO 1-5% (v/v)Excellent solubilizing power for many organic molecules. Can be cytotoxic at higher concentrations. Ensure the final concentration in your assay is below the tolerance level of your system.
Ethanol 1-10% (v/v)Less toxic than DMSO. Good for compounds with moderate lipophilicity. Can cause protein precipitation at higher concentrations.
PEG 400 5-20% (v/v)A low-toxicity polymer. Often used in in-vivo formulations. Can be viscous.
Propylene Glycol 5-20% (v/v)Another low-toxicity solvent commonly used in pharmaceutical formulations.

Troubleshooting Steps:

  • Select a Co-solvent: Start with DMSO or ethanol due to their strong solubilizing power.

  • Determine the Required Percentage: Use the protocol below (Protocol 2) to titrate the co-solvent and find the minimum percentage required to achieve your target concentration. The goal is always to use the lowest effective amount to minimize potential artifacts in your experiment.

  • Run a Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent as your experimental samples to account for any effects of the solvent itself.

Q6: I need to avoid organic solvents entirely. What are my options?

Surfactants and Cyclodextrins: These excipients work by creating micro-environments that shield the hydrophobic drug from the bulk aqueous phase.

Mechanism of Surfactants: Surfactants are amphiphilic molecules. Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into micelles, which have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, allowing the micelle as a whole to be dispersed in the aqueous solution.[7]

  • Examples: Tween® 80, Sodium Lauryl Sulfate (SLS).[5]

Mechanism of Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic drug molecule can become entrapped within this cavity, forming an "inclusion complex." This complex has a much higher aqueous solubility than the drug alone.

  • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Troubleshooting Steps:

  • Select an Excipient: For in-vitro work, HP-β-CD is an excellent starting point due to its high solubility and low toxicity.

  • Screen Concentrations: Prepare solutions of the chosen excipient in your buffer at various concentrations (e.g., 1%, 2%, 5%, 10% w/v for HP-β-CD).

  • Determine Solubility: Measure the solubility of your compound in each excipient solution to find the concentration that meets your needs.

  • Verify Assay Compatibility: As with co-solvents, ensure that the chosen excipient at its effective concentration does not interfere with your assay.

Part 3: Experimental Protocols

Protocol 1: Gravimetric Determination of Kinetic Solubility

This protocol provides a reliable method for quantifying the solubility of your compound in a chosen solvent system.[4]

Gravimetric_Workflow step1 1. Prepare Supersaturated Solution Add excess compound to buffer in a vial. step2 2. Equilibrate Shake/vortex at a constant temperature (e.g., 25°C) for a set time (e.g., 24 hours) to reach equilibrium. step1->step2 step3 3. Separate Solid from Solution Centrifuge or filter (0.22 µm PTFE filter) to remove undissolved solid. step2->step3 step4 4. Aliquot and Evaporate Transfer a precise volume of the clear supernatant to a pre-weighed container. Evaporate the solvent completely. step3->step4 step5 5. Calculate Solubility Weigh the container with the dried residue. Calculate concentration (mg/mL or µg/mL). step4->step5

Caption: Workflow for Gravimetric Solubility Determination.[4]

Methodology:

  • Preparation: Add an excess amount of 2,4-Dichloro-7-fluoro-8-methylquinazoline (enough that a visible amount of solid remains) to a known volume of your aqueous buffer in a glass vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches equilibrium.

  • Separation: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the solution through a 0.22 µm chemical-resistant filter (e.g., PTFE).

  • Evaporation: Carefully transfer a precise volume (e.g., 1.00 mL) of the clear supernatant to a pre-weighed, clean vial. Evaporate the solvent to complete dryness under a stream of nitrogen or in a vacuum oven.

  • Calculation: Weigh the vial containing the dried residue. The solubility is calculated as follows:

    Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of supernatant taken

Protocol 2: Co-solvent Titration for Target Concentration

Objective: To find the minimum percentage of co-solvent required to fully dissolve the compound at a specific target concentration.

Methodology:

  • Preparation: Weigh the appropriate amount of 2,4-Dichloro-7-fluoro-8-methylquinazoline into a clear glass vial to achieve your target concentration in a final volume of 1 mL (e.g., for a 10 mM stock, weigh out 2.31 mg, assuming a MW of 231.05 g/mol ).

  • Initial Co-solvent Addition: Add a small volume of the pure co-solvent (e.g., 50 µL of DMSO) and vortex thoroughly. Observe for complete dissolution.

  • Titration with Buffer: If the compound is dissolved, slowly add the aqueous buffer dropwise while vortexing, up to the final 1 mL volume. Observe for any signs of precipitation.

  • Stepwise Co-solvent Increase: If the compound does not dissolve in the initial co-solvent volume, or if it precipitates upon buffer addition, start over with a fresh sample. Incrementally increase the starting volume of the co-solvent (e.g., from 50 µL to 100 µL, representing 5% and 10% v/v respectively) until you find the lowest percentage that maintains solubility in the final 1 mL volume.

References

  • BenchChem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
  • Singh, S., & Kaur, A. (2021). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Advanced Scientific Research, 12(03 Suppl 2), 01-14.
  • Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • Jia, Y., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740.
  • CymitQuimica. (n.d.). CAS 396-02-1: 2,4-Dichloro-7-(trifluoromethyl)quinazoline.
  • Wikipedia. (2023, December 29). Quinazoline. Retrieved February 15, 2026, from [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Serbian Chemical Society, 78(11), 1735-1773.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved February 15, 2026, from [Link]

  • ChemicalBook. (n.d.). 2,4-DICHLORO-7-(TRIFLUOROMETHYL)QUINAZOLINE | 396-02-1.
  • ResearchGate. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 15, 2026, from [Link]

  • Fluorochem. (n.d.). 2,4-DICHLORO-7-FLUORO-6-METHOXY-QUINAZOLINE.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • TCI Chemicals. (2025, May 26). SAFETY DATA SHEET: 2-(Chloromethyl)-4-methylquinazoline.
  • Ansari, M. J. (2021). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences, 11(1), 163-172.
  • Invivochem. (n.d.). 2,4-DICHLORO-6-METHYLQUINAZOLINE.
  • Kumar, A., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100842.
  • ChemScene. (n.d.). 7-Bromo-2,4-dichloro-8-fluoro-6-(trifluoromethyl)quinazoline.
  • BLDpharm. (n.d.). 1039736-73-6|2,4-Dichloro-7-fluoro-8-methylquinazoline.
  • ChemicalBook. (n.d.). 2,4-Dichloroquinazoline synthesis.

Sources

purification challenges and solutions for 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dichloro-7-fluoro-8-methylquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging heterocyclic intermediate. As a highly functionalized and reactive molecule, its purification is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This document provides in-depth, field-tested insights into common purification challenges and offers robust, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline?

The impurity profile is intrinsically linked to the synthetic route. A common and effective synthesis involves the cyclization of an anthranilic acid derivative followed by chlorination.[1] Based on this pathway, the primary impurities include:

  • Starting Materials: Incomplete conversion can leave residual 2-amino-4-fluoro-3-methylbenzoic acid (or its derivatives).

  • Intermediate Dione: The precursor, 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione, may persist if the chlorination step is incomplete.[1]

  • Monochloro Species: Incomplete chlorination can result in 2-chloro-7-fluoro-8-methylquinazolin-4(3H)-one or 4-chloro-7-fluoro-8-methylquinazolin-2(1H)-one, which are often difficult to separate due to similar polarities.

  • Hydrolysis Products: The dichloro groups are highly susceptible to hydrolysis. Exposure to moisture during workup or storage can lead to the formation of the aforementioned monochloro species or the dione. Quinazolines are known to undergo hydrolysis in both acidic and alkaline conditions.[2]

  • Residual Chlorinating Agent & Base: Reagents like phosphorus oxychloride (POCl₃) and bases such as N,N-diethylaniline or N,N-dimethylformamide can be carried over from the synthesis.[1][3]

Q2: What is the general stability and recommended storage for this compound?

2,4-Dichloro-7-fluoro-8-methylquinazoline is a reactive electrophile. The chlorine atoms, particularly at the 4-position, are activated towards nucleophilic substitution.

  • Stability: It is sensitive to moisture and protic solvents, which can cause hydrolysis.[2] It is also thermally sensitive and can degrade at elevated temperatures over extended periods.

  • Storage: For long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at refrigerated temperatures (2-8°C).[4] It should be kept away from water, alcohols, and strong bases.

Q3: Why is my "purified" material a yellow or brown oil/solid instead of a crystalline solid?

A non-crystalline or discolored appearance is a strong indicator of impurities. The most common culprits are residual solvents from the reaction or purification, such as N,N-diethylaniline, DMF, or high-boiling point chromatography solvents (e.g., toluene). The presence of colored byproducts from side reactions during synthesis can also contribute to discoloration. A proper purification protocol, followed by thorough drying under high vacuum, is essential to obtain a crystalline solid.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My crude reaction mixture is a dark, viscous residue after quenching. How do I proceed with the workup?

Cause: This is typical when using excess POCl₃ and an organic base like N,N-diethylaniline.[1] The residue is a mixture of your product, protonated base, and residual POCl₃ hydrolysis products (phosphoric acids).

Solution: Cautious Quenching and Extraction

  • Safety First: Perform the quenching procedure in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction of POCl₃ with water is highly exothermic and releases HCl gas.

  • Controlled Quenching: Slowly and carefully pour the cooled reaction residue onto a vigorously stirred mixture of crushed ice and water. This dissipates heat effectively.

  • Precipitation: The desired product is hydrophobic and should precipitate as a solid.

  • Filtration & Washing: Filter the crude solid and wash it thoroughly with copious amounts of cold water to remove water-soluble acids and base salts. A final wash with a cold, non-polar solvent like hexane or pentane can help remove some organic residues.

  • Drying: Dry the crude solid thoroughly under vacuum before proceeding to the next purification step. Do not proceed with wet material, as this promotes hydrolysis.

Q2: HPLC analysis shows a persistent impurity peak with a very similar retention time to my product. What is it and how can I remove it?

Cause: This is often a structural isomer or a related byproduct, most commonly the monochloro-hydroxy-quinazoline species resulting from partial hydrolysis. These compounds have very similar polarities, making them challenging to separate.

Solution: High-Resolution Purification Techniques

  • Optimize Column Chromatography: Standard silica gel chromatography may not be sufficient.

    • Shallow Gradient: Use a very slow, shallow gradient of a less polar solvent system (e.g., starting with 100% heptane and gradually increasing ethyl acetate from 0% to 10%).

    • Alternative Sorbents: Consider using alumina (basic or neutral) if your compound is stable to it, as it can offer different selectivity compared to silica.

  • Preparative HPLC: For high-purity material required for drug development, preparative reversed-phase HPLC is the most effective method.[5] The hydrophobic nature of halogenated heterocycles makes them well-suited for C18 columns.[6]

  • Recrystallization: If the impurity level is low (<5%), a carefully chosen recrystallization solvent system may selectively precipitate your desired product, leaving the impurity in the mother liquor. This requires screening multiple solvents.

Q3: My recovery after column chromatography is extremely low (<50%). Where is my product going?

Cause: Product loss during chromatography can occur for several reasons:

  • Irreversible Adsorption: The nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups on the silica gel surface, leading to streaking and irreversible binding.

  • On-Column Degradation: If the silica gel is too acidic or contains moisture, it can catalyze the hydrolysis of the dichloro groups during the long residence time on the column.

  • Incorrect Solvent Polarity: Using a solvent system that is too polar can cause the product to elute too quickly with impurities. Conversely, a system that is not polar enough may result in the product never eluting from the column.

Solution: Optimizing Chromatographic Conditions

  • Deactivate Silica: Pre-treat the silica gel by slurrying it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5% v/v), to neutralize acidic sites.

  • Use Dry Solvents: Always use dry, freshly opened solvents to minimize on-column hydrolysis.

  • Rapid Chromatography: Employ flash chromatography techniques rather than slow gravity columns to minimize the contact time between the product and the stationary phase.

  • TLC First: Always determine the optimal solvent system using Thin Layer Chromatography (TLC) before committing your entire batch to a column.

Visualized Workflows and Data

To aid in decision-making, the following diagrams and tables summarize key purification strategies and data.

Diagram 1: General Troubleshooting Workflow for Impure Product

G start Crude Product Obtained analytics Assess Purity (TLC, HPLC, NMR) start->analytics decision Purity Acceptable? analytics->decision end Product Ready for Use decision->end Yes characterize Characterize Impurity (LC-MS, NMR) decision->characterize No select_method Select Purification Method characterize->select_method execute Execute Purification (Recrystallization or Chromatography) select_method->execute execute->analytics Re-assess

Caption: A logical workflow for analyzing and purifying a crude product batch.

Diagram 2: Decision Tree for Purification Method Selection

G start Impure Sample impurity_level Impurity Level? start->impurity_level polarity_diff Polarity Difference? impurity_level->polarity_diff < 10% chromatography Column Chromatography impurity_level->chromatography > 10% thermal_stability Thermally Stable? polarity_diff->thermal_stability Large prep_hplc Preparative HPLC polarity_diff->prep_hplc Small recrystallize Recrystallization thermal_stability->recrystallize Yes thermal_stability->chromatography No

Caption: A decision tree to select the most appropriate purification technique.

Table 1: Potential Impurities and Identification
Impurity NameStructureOriginIdentification Notes
7-fluoro-8-methylquinazoline-2,4(1H,3H)-dioneQuinazoline core with =O at C2 and C4Incomplete chlorinationMuch more polar than the product. Will remain at the baseline on TLC in non-polar solvents.
2-chloro-7-fluoro-8-methylquinazolin-4(3H)-oneQuinazoline core with -Cl at C2, =O at C4Partial chlorination or hydrolysisMore polar than the product. Will have a lower Rf on TLC. MS will show a mass difference of HCl - H₂O.
4-chloro-7-fluoro-8-methylquinazolin-2(1H)-oneQuinazoline core with =O at C2, -Cl at C4Partial chlorination or hydrolysisPolarity is very similar to the product, making it a difficult impurity to remove.
N,N-diethylanilineC₆H₅N(CH₂CH₃)₂Base catalyst in chlorinationCan be removed with an acidic wash (e.g., 1M HCl) during workup.
Table 2: Recommended Solvent Systems for Purification
Purification MethodSolvent System (v/v)Rationale & Comments
Recrystallization AcetoneThe non-methylated analog is reported to be recrystallized from acetone.[1] Good starting point.
AcetonitrileOffers different selectivity for removing polar impurities.
Ethyl Acetate / HeptaneA versatile system. Dissolve in minimal hot ethyl acetate and add heptane dropwise until turbidity appears, then cool.
Column Chromatography Heptane / Ethyl Acetate (Gradient: 0% -> 15% EtOAc)Standard system for moderately polar compounds. The gradient allows for good separation of closely-eluting species.
Dichloromethane / Methanol (Gradient: 0% -> 5% MeOH)Use with caution. DCM can be slightly acidic. Best for separating more polar impurities.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for material that is already >90% pure and needs a final polishing step.

  • Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude material in various solvents from Table 2 (e.g., acetone, acetonitrile, ethyl acetate). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: Place the crude 2,4-Dichloro-7-fluoro-8-methylquinazoline (1.0 eq) in an Erlenmeyer flask equipped with a stir bar and a condenser. Add the chosen solvent in small portions while heating the mixture to a gentle reflux. Add just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with glass wool or placing it in an insulated container will promote the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (2-8°C) for at least 1-2 hours to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum at a moderate temperature (<40°C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying crude material with significant amounts of impurities (>10%).

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude material. The ideal system should give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a silica-to-crude ratio of 50:1 to 100:1 by weight. Pack the column using the "slurry method" with your starting eluent (e.g., 100% heptane). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, remove the solvent under vacuum, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin elution with the starting non-polar solvent. Gradually increase the polarity according to your pre-determined gradient. Collect fractions in an organized manner (e.g., in test tubes in a rack).

  • Fraction Analysis: Monitor the elution of your product by TLC analysis of the collected fractions. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.

References

  • Guan, A., et al. (2019). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available at: [Link]

  • Asif, M. (2022). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available at: [Link]

  • Nawrot, B., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Quinazoline. Available at: [Link]

  • Jia, Z.-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Chiang, M-C., et al. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Chimica Sinica. Available at: [Link]

  • MDPI. (2023). An Efficient and Greener Alternative for the Extraction of Polycyclic Aromatic Compounds from Sediments. Available at: [Link]

  • Research and Reviews. (2021). Synthesis and Applications of Quinazoline Derivatives. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS. Available at: [Link]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,-yl]acetamide (AZD3229), a Potent and Orally Bioavailable Bumetanide-Sensitive Na-K-2Cl Cotransporter (NKCC1) Inhibitor. Supporting Information. Available at: [Link]

  • Chen, Z., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules. Available at: [Link]

  • Google Patents. (2009). Preparation of 2,4-dichloroquinazoline.
  • Google Patents. (2012). Synthetic method of 2,4-dichloroquinazoline derivative.
  • Google Patents. (2004). Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline.
  • Williamson, K. L., et al. (2018). Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. Available at: [Link]

  • Tan, Y., et al. (2019). Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine. Corrosion Science. Available at: [Link]

Sources

troubleshooting poor cell permeability of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Cell Permeability Audience: Medicinal Chemists, Cell Biologists, and Drug Discovery Scientists Status: Active Support Guide

Critical Technical Alert: The "Permeability" Illusion

Stop and Read Before Proceeding: If you are observing "poor permeability" or "low intracellular accumulation" of 2,4-Dichloro-7-fluoro-8-methylquinazoline , it is highly probable that you are actually observing chemical instability or non-specific protein binding .

This molecule contains a 2,4-dichloroquinazoline core .[1][2][3] The chlorine atom at the C4 position is a highly reactive electrophile, designed to undergo Nucleophilic Aromatic Substitution (


). In biological media (pH 7.4, presence of serum proteins), this compound acts as an alkylating agent or hydrolyzes rapidly, rather than passively diffusing through membranes.

Module 1: Diagnosing the Root Cause

The Reactivity Trap

Researchers often mistake the disappearance of the parent compound from the donor compartment as "membrane retention" or "metabolism," when it is actually chemical degradation.

Mechanism of Failure:

  • Hydrolysis: In aqueous buffers (PBS, HBSS), water attacks the C4-Cl, converting the molecule into 7-fluoro-8-methylquinazolin-4(3H)-one (inactive, insoluble precipitate).

  • Aminolysis (Protein Binding): In cell media containing Fetal Bovine Serum (FBS) or BSA, the C4-Cl covalently binds to lysine/cysteine residues on proteins. The compound never reaches the cell; it is sequestered in the supernatant.

Visualizing the Failure Mode

ReactivityPathways Compound 2,4-Dichloro-7-fluoro- 8-methylquinazoline Media Cell Culture Media (pH 7.4, 37°C) Compound->Media Hydrolysis Hydrolysis (H2O attack) Media->Hydrolysis  Fast (t1/2 < 30 min)   ProteinBind Covalent Protein Binding (Serum Albumin) Media->ProteinBind  Instant with FBS   Permeability Passive Diffusion (Intracellular Target) Media->Permeability  Trace Amounts   Precipitate (Quinazolin-4-one) Precipitate (Quinazolin-4-one) Hydrolysis->Precipitate (Quinazolin-4-one) False Negative IC50 False Negative IC50 ProteinBind->False Negative IC50

Figure 1: The fate of 2,4-dichloroquinazolines in biological media. Note that degradation pathways often outcompete passive diffusion.

Module 2: Experimental Validation Protocols

Do not proceed to cell-based assays until you have validated the compound's integrity using the following protocols.

Protocol A: Media Stability Check (HPLC-UV)

Objective: Determine if the compound survives the incubation environment.

  • Preparation: Prepare a 10 µM solution of the compound in:

    • Condition A: PBS (pH 7.4)

    • Condition B: RPMI-1640 (Serum-Free)

    • Condition C: RPMI-1640 + 10% FBS

  • Incubation: Incubate at 37°C.

  • Sampling: Take aliquots at T=0, T=30 min, T=2 hours.

  • Quenching: Add equal volume cold Acetonitrile (ACN) to precipitate proteins (for Condition C). Centrifuge.

  • Analysis: Inject supernatant into HPLC.

    • Success Criteria: >90% parent compound remaining at T=2 hours.

    • Failure Mode: Appearance of a more polar peak (hydrolysis product) or loss of signal without new peaks (protein adducts).

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Why PAMPA? It eliminates enzymes and serum proteins, allowing you to measure intrinsic permeability without the interference of covalent binding to cellular machinery.

ParameterSpecificationReason
Membrane 2% DOPC in DodecaneMimics lipid bilayer without transporters.
Donor Buffer pH 5.0 or 6.5 (MES Buffer)CRITICAL: Hydrolysis of C4-Cl is slower at acidic pH.
Acceptor Buffer pH 7.4 (PBS)Creates a pH gradient to drive flux.
Incubation Short (1-2 hours)Minimize time for chemical degradation.
Detection LC-MS/MSHigh sensitivity required due to potential degradation.

Module 3: Troubleshooting Physicochemical Barriers

If the compound is chemically stable (unlikely, but possible in specific buffers), the issue may be solubility-limited permeability .

The Stacking Problem

Quinazolines are planar, aromatic systems prone to


 stacking.[4]
  • Symptom: Compound crashes out of solution upon dilution from DMSO into water.

  • Result: The concentration in the donor well is effectively zero.

Solubility Optimization Matrix
Solvent/AdditiveRecommendationTechnical Note
DMSO Max 0.5% High DMSO concentrations permeabilize cell membranes, causing toxicity artifacts.[5]
Cyclodextrins AVOID The hydroxyl groups in cyclodextrins can react with the C4-Cl electrophile.
BSA/Serum STRICTLY FORBIDDEN Contains amines/thiols that will covalently scavenge your compound.
Acetonitrile Use for Stocks Store stocks in ACN or anhydrous DMSO. Wet DMSO promotes hydrolysis in the freezer.

Module 4: Decision Framework

Use this logic flow to determine your next step.

DecisionTree Start Issue: Poor Permeability StabilityTest Step 1: Run Protocol A (Media Stability) Start->StabilityTest CheckResult Is Parent Compound Stable > 2 hrs? StabilityTest->CheckResult No NO (Degradation) CheckResult->No < 90% Recovery Yes YES (Stable) CheckResult->Yes > 90% Recovery Action1 STOP Biological Testing. Compound is a reactive intermediate. Modify structure (replace C4-Cl). No->Action1 SolubilityTest Step 2: Check Turbidity (Nephelometry/Microscopy) Yes->SolubilityTest CheckSol Is it Precipitating? SolubilityTest->CheckSol PrecYes YES CheckSol->PrecYes PrecNo NO CheckSol->PrecNo Action2 Reduce Concentration. Check pH. PrecYes->Action2 Action3 Suspect Efflux (P-gp). Run Caco-2 with Verapamil. PrecNo->Action3

Figure 2: Troubleshooting logic flow. Most users with this specific compound will exit at "Action 1".

Frequently Asked Questions (FAQ)

Q1: Can I use this compound as a covalent probe? A: Yes, but you must control the reaction. The C4-Cl is the "warhead." If you want to label a specific intracellular protein, you must ensure the compound doesn't react with extracellular proteins first. Wash cells with serum-free media (PBS/HBSS) before adding the compound to minimize off-target scavenging.

Q2: Why is the C4-chlorine more reactive than the C2-chlorine? A: The N3 nitrogen provides greater activation of the C4 position via resonance and inductive effects compared to the N1 activation of C2. Additionally, the 7-fluoro group withdraws electron density, further destabilizing the ring and increasing electrophilicity at C4.

Q3: I see a peak shift in LC-MS after 1 hour in DMSO. What happened? A: Your DMSO is "wet" (hygroscopic). The water in the DMSO has hydrolyzed the C4-Cl to a C4-OH (hydroxyl).

  • Solution: Use single-use ampoules of anhydrous DMSO or store stocks over molecular sieves.

Q4: Can I use Caco-2 assays for this compound? A: Not recommended. Caco-2 assays require long incubation times (hours) and intact monolayers. The compound will likely degrade or kill the monolayer (via alkylation) before transport data can be generated. Use PAMPA (Protocol B) for a quick estimation of passive diffusion potential.

References

  • Reactivity of 2,4-Dichloroquinazoline

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source:Molecules (2023).
    • Context: Details the preferential reactivity of the C4 position over C2 in reactions.
    • Link:[Link]

  • PAMPA Methodology

    • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) – A Practical Guide.
    • Source:Journal of Medicinal Chemistry.
    • Context: Standard protocols for establishing non-biological permeability assays.
    • Link:[Link]

  • Chemical Stability in DMSO

    • Title: Stability of screening compounds in wet DMSO.[6]

    • Source:Journal of Biomolecular Screening.
    • Context: Analysis of hydrolysis rates of electrophiles in stored DMSO stocks.
    • Link:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinazoline scaffold is a cornerstone for the development of targeted therapeutics, particularly protein kinase inhibitors.[1] The compound 2,4-Dichloro-7-fluoro-8-methylquinazoline, with its distinct substitution pattern, represents a promising candidate for further investigation. However, before committing significant resources to preclinical development, it is imperative to unequivocally demonstrate that this molecule engages its intended target within the complex milieu of a living cell. This guide provides a comprehensive comparison of leading-edge methodologies to validate the cellular target engagement of this putative kinase inhibitor, offering researchers the insights needed to design robust and self-validating experimental plans.

The Imperative of Target Engagement Validation

The journey from a promising chemical entity to a clinically effective drug is fraught with challenges, a primary one being the translation of biochemical potency to cellular and, ultimately, in vivo efficacy.[2] A compound's ability to bind its intended target in a complex cellular environment is a critical determinant of its therapeutic potential.[3] Validating target engagement early in the discovery pipeline de-risks projects by confirming the mechanism of action, establishing structure-activity relationships (SAR) in a more physiologically relevant context, and providing a deeper understanding of on- and off-target effects that could lead to toxicity.[4][5]

This guide will compare three orthogonal and widely adopted technologies for assessing cellular target engagement: the Cellular Thermal Shift Assay (CETSA), the NanoBRET Target Engagement Assay, and Chemoproteomics using Kinobeads. Each method offers unique advantages and presents distinct experimental considerations.

Comparison of Key Methodologies for Target Engagement

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Target Engagement AssayChemoproteomics (Kinobeads)
Principle Ligand-induced thermal stabilization of the target protein.[6]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[7]Affinity purification of kinases from cell lysates using immobilized broad-spectrum kinase inhibitors.[8]
Target Protein Endogenous, label-free.[9]Exogenously expressed as a NanoLuc fusion protein.[10]Endogenous kinases.[11]
Compound Requirement No modification required.No modification required.No modification required.
Detection Method Western Blot, Mass Spectrometry, or Immunoassays.[6]Ratiometric measurement of luminescence and fluorescence.[12]Quantitative Mass Spectrometry.[13]
Key Outputs Target engagement confirmation, cellular IC50.[14]Cellular affinity (IC50), target occupancy, residence time.[12][15]Target identification, selectivity profiling across the kinome.[16][17]
Throughput Low to high, depending on the readout.[14]High.[18]Low to medium.
Advantages Works with endogenous proteins, no need for protein or compound modification.[6]Live-cell measurements in real-time, quantitative assessment of binding affinity and residence time.[7][12]Unbiased identification of on- and off-targets, broad kinome coverage.[8][11]
Limitations Not all proteins show a significant thermal shift, can be lower throughput.[9]Requires genetic modification of cells to express the fusion protein.[19]Performed on cell lysates, not intact cells, which may alter protein complexes and accessibility.[20]

I. Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Target Engagement

CETSA is a powerful biophysical method that directly assesses the interaction between a drug and its target in a cellular context.[21] The underlying principle is that the binding of a ligand, such as our quinazoline compound, increases the thermal stability of its target protein.[6] This stabilization results in less protein denaturation and aggregation upon heating.[14]

Causality Behind Experimental Choices in CETSA

The choice of temperature range for the heat challenge is critical and must be empirically determined for the target of interest to create a "melt curve".[21] This curve establishes the baseline thermal stability of the protein. The subsequent isothermal dose-response experiments are performed at a temperature that results in partial denaturation, allowing for the observation of a stabilizing shift upon compound binding. The use of intact cells in the initial incubation step ensures that target engagement is assessed under physiological conditions, accounting for cell permeability and intracellular concentrations of the compound.[9]

Visualizing the CETSA Workflow

CETSA_Workflow CETSA Experimental Workflow cluster_sample_prep Sample Preparation cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Cell Culture compound_treatment 2. Treat cells with 2,4-Dichloro-7-fluoro-8-methylquinazoline cell_culture->compound_treatment heat 3. Heat cells at a specific temperature compound_treatment->heat lysis 4. Cell Lysis heat->lysis centrifugation 5. Centrifugation to separate soluble and aggregated proteins lysis->centrifugation supernatant 6. Collect supernatant (soluble fraction) centrifugation->supernatant western_blot 7. Quantify target protein by Western Blot supernatant->western_blot

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol for CETSA
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of 2,4-Dichloro-7-fluoro-8-methylquinazoline or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[21]

  • Heat Challenge: After incubation, heat the cell suspensions or adherent cells in a thermal cycler or water bath to a specific temperature (determined from the melt curve) for 3-5 minutes.[14] Include a non-heated control at 37°C.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles, sonication, or a suitable lysis buffer.[21]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.[21]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the putative target kinase.[22]

  • Data Analysis: Quantify the band intensities and plot the amount of soluble target protein as a function of the compound concentration to determine the cellular IC50 for target engagement.

II. NanoBRET Target Engagement Assay: Real-Time Monitoring in Live Cells

The NanoBRET Target Engagement Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein in living cells.[7] The assay relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon that occurs between a bioluminescent donor (NanoLuc luciferase) fused to the target protein and a fluorescent energy acceptor (a cell-permeable fluorescent tracer that binds to the target).[10]

Causality Behind Experimental Choices in NanoBRET

This technique requires the expression of the target kinase as a fusion with NanoLuc luciferase.[19] The choice of a suitable fluorescent tracer that binds to the kinase's active site is crucial. The assay measures the ability of the unlabeled test compound, 2,4-Dichloro-7-fluoro-8-methylquinazoline, to compete with the tracer for binding to the NanoLuc-kinase fusion protein.[18] A decrease in the BRET signal indicates displacement of the tracer by the test compound, thus demonstrating target engagement.[23] This live-cell, real-time measurement provides highly quantitative data on compound affinity and can also be adapted to determine compound residence time.[12]

Visualizing the NanoBRET Workflow

NanoBRET_Workflow NanoBRET Target Engagement Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Performance cluster_detection Detection cluster_analysis Data Analysis transfection 1. Transfect cells with NanoLuc-kinase fusion vector plating 2. Plate transfected cells transfection->plating compound_addition 3. Add 2,4-Dichloro-7-fluoro-8-methylquinazoline plating->compound_addition tracer_addition 4. Add fluorescent tracer compound_addition->tracer_addition substrate_addition 5. Add NanoLuc substrate tracer_addition->substrate_addition read_plate 6. Measure luminescence at two wavelengths substrate_addition->read_plate calculate_ratio 7. Calculate BRET ratio read_plate->calculate_ratio plot_data 8. Plot dose-response curve calculate_ratio->plot_data

Caption: A simplified workflow for the NanoBRET Target Engagement Assay.

Detailed Experimental Protocol for NanoBRET
  • Cell Transfection: Transiently or stably transfect a suitable cell line (e.g., HEK293) with a vector encoding the putative target kinase fused to NanoLuc luciferase.

  • Cell Plating: Plate the transfected cells in a white, opaque 96- or 384-well plate and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of 2,4-Dichloro-7-fluoro-8-methylquinazoline to the cells and incubate for a specified period (e.g., 2 hours) at 37°C.

  • Tracer and Substrate Addition: Add the fluorescent tracer and the NanoLuc substrate to the wells.

  • Signal Detection: Measure the luminescence signal at two wavelengths (one for the donor and one for the acceptor) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50.[24]

III. Chemoproteomics (Kinobeads): Unbiased Target and Off-Target Profiling

Chemoproteomics, particularly using "kinobeads," is a powerful affinity chromatography-based method for identifying the cellular targets of kinase inhibitors.[11][13] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support.[8] These beads can capture a large portion of the cellular kinome from a cell lysate.

Causality Behind Experimental Choices in Kinobeads Profiling

This method operates on the principle of competition.[8] A cell lysate is pre-incubated with the soluble test compound, 2,4-Dichloro-7-fluoro-8-methylquinazoline. The compound will bind to its specific kinase targets. When the lysate is subsequently incubated with the kinobeads, the targets that are already bound by the test compound will not be captured by the beads. By comparing the proteins captured by the beads from a treated lysate versus a control lysate using quantitative mass spectrometry, the specific targets of the compound can be identified and their binding affinities can be estimated.[17] This approach provides an unbiased view of the compound's selectivity across a large number of endogenously expressed kinases.[16]

Visualizing the Kinobeads Workflow

Kinobeads_Workflow Kinobeads Chemoproteomics Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Enrichment & Digestion cluster_analysis Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis compound_incubation 3. Incubate lysate with 2,4-Dichloro-7-fluoro-8-methylquinazoline cell_lysis->compound_incubation kinobead_incubation 4. Add Kinobeads compound_incubation->kinobead_incubation wash 5. Wash beads to remove non-specific binders kinobead_incubation->wash digestion 6. On-bead protein digestion wash->digestion lc_ms 7. LC-MS/MS analysis of peptides digestion->lc_ms quantification 8. Quantitative comparison of protein abundance lc_ms->quantification

Caption: A schematic of the kinobeads-based chemoproteomics workflow for target identification.

Detailed Experimental Protocol for Kinobeads Profiling
  • Cell Lysis: Harvest cells and prepare a native cell lysate using a non-denaturing lysis buffer.

  • Competitive Binding: Incubate the cell lysate with various concentrations of 2,4-Dichloro-7-fluoro-8-methylquinazoline or a vehicle control.

  • Kinobead Enrichment: Add the kinobead slurry to the lysates and incubate to allow for the capture of unbound kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion: Perform on-bead digestion of the captured proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Compare the abundance of each identified kinase between the compound-treated and control samples to determine which kinases are targets of the compound and to generate dose-response curves.

Conclusion and Recommendations

Validating the cellular target engagement of 2,4-Dichloro-7-fluoro-8-methylquinazoline is a non-negotiable step in its development as a potential therapeutic agent. The three methodologies discussed—CETSA, NanoBRET, and Kinobeads—provide a powerful and complementary toolkit for researchers.

  • For initial, direct evidence of target binding to the endogenous protein in a label-free manner, CETSA is the method of choice. Its strength lies in its physiological relevance without the need for cellular engineering.[6]

  • To obtain highly quantitative data on binding affinity and kinetics in real-time within living cells, the NanoBRET assay is unparalleled. [7] This is particularly valuable for detailed SAR studies.

  • To gain an unbiased and comprehensive understanding of the compound's selectivity profile across the kinome, kinobead-based chemoproteomics is the most powerful approach. [8][11] This is critical for identifying potential off-targets that may lead to toxicity or provide opportunities for polypharmacology.

A robust validation strategy would ideally involve at least two of these orthogonal methods. For instance, one could use kinobeads to identify the primary target(s) and then validate this interaction with either CETSA or a bespoke NanoBRET assay. This multi-pronged approach provides the highest degree of confidence in the compound's mechanism of action and sets a solid foundation for its continued development.

References

  • Ruprecht, B., et al. (2017). Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. ACS Chemical Biology, 12(11), 2774-2783. Retrieved from [Link]

  • SGC-UNC. (n.d.). NanoBRET. SGC-UNC. Retrieved from [Link]

  • News-Medical. (2024, December 14). NanoBRET™ Target Engagement for drug development. News-Medical.net. Retrieved from [Link]

  • Klaeger, S., et al. (2019). Chemoproteomic selectivity profiling of PIKK and PI3K kinase inhibitors. eLife, 8, e42439. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. ResearchGate. Retrieved from [Link]

  • Duncan, J. S., et al. (2015). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research, 14(3), 1574-1586. Retrieved from [Link]

  • Hubert, M., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. ACS Chemical Biology, 10(7), 1750-1756. Retrieved from [Link]

  • ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

  • Wells, C. I., et al. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1324706. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Gechijian, L. N., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79-88. Retrieved from [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Tautz, L. (2023). Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP). Methods in Molecular Biology, 2697, 157-171. Retrieved from [Link]

  • Robers, M. B. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Pharmacology and Toxicology, 60, 449-468. Retrieved from [Link]

  • PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Retrieved from [Link]

  • Springer Protocols. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. Retrieved from [Link]

  • Jia, Z-J., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Retrieved from [Link]

  • PubMed. (2023, February 24). In silico target specific design of potential quinazoline-based anti-NSCLC agents. PubMed. Retrieved from [Link]

  • S. Fun, H-K., et al. (2010). 2,4-Dichloro-7,8-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3208. Retrieved from [Link]

  • PubMed. (2024, April 15). Discovery of the 2,4-disubstituted quinazoline derivative as a novel neddylation inhibitor for tumor therapy. PubMed. Retrieved from [Link]

  • MDPI. (2022, June 10). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI. Retrieved from [Link]

Sources

A Comparative Analysis of 2,4-Dichloro-7-fluoro-8-methylquinazoline and its Non-fluorinated Analogue for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorination on a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quinazoline scaffold holds a privileged position, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for diverse functionalization, enabling the fine-tuning of pharmacological properties. A common strategy to optimize lead compounds is the introduction of fluorine atoms, a modification known to profoundly influence a molecule's physicochemical and biological characteristics.[3][4] This guide provides a comprehensive comparative study of 2,4-Dichloro-7-fluoro-8-methylquinazoline and its non-fluorinated counterpart, 2,4-Dichloro-8-methylquinazoline. Through a detailed examination of their synthesis, predicted physicochemical properties, and anticipated biological activities, we will elucidate the strategic advantages and potential liabilities of fluorination in this specific chemical context. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their own discovery programs.

I. Synthetic Strategies: Accessing the Core Scaffolds

The synthesis of both 2,4-dichloroquinazoline analogues commences from the corresponding substituted anthranilic acids. The general and established synthetic route involves a two-step process: cyclization to form the quinazoline-2,4-dione, followed by chlorination.

Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline

The synthesis of the fluorinated analogue starts from 2-amino-4-fluoro-3-methylbenzoic acid.

Fluorinated_Synthesis A 2-amino-4-fluoro-3-methylbenzoic acid B 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione A->B 1. NaOCN, H₂O/AcOH 2. NaOH 3. HCl C 2,4-Dichloro-7-fluoro-8-methylquinazoline B->C POCl₃, N,N-diethylaniline, reflux

Figure 1: Synthetic pathway for 2,4-Dichloro-7-fluoro-8-methylquinazoline.
Synthesis of 2,4-Dichloro-8-methylquinazoline

Similarly, the non-fluorinated analogue is prepared from 2-amino-3-methylbenzoic acid.

Non_Fluorinated_Synthesis A 2-amino-3-methylbenzoic acid B 8-methylquinazoline-2,4(1H,3H)-dione A->B 1. NaOCN, H₂O/AcOH 2. NaOH 3. HCl C 2,4-Dichloro-8-methylquinazoline B->C POCl₃, N,N-diethylaniline, reflux Kinase_Inhibition cluster_0 Quinazoline Derivative A 2,4-Dichloro-7-fluoro-8-methylquinazoline C Kinase Active Site A->C Binding (potentially enhanced by F) B 2,4-Dichloro-8-methylquinazoline B->C Binding D Inhibition of Kinase Activity C->D E Downstream Signaling Blockade D->E F Anti-proliferative Effect E->F

Figure 3: Logical workflow of kinase inhibition by quinazoline derivatives.
Cell-Based Assays

To evaluate the differential effects of these two compounds, a panel of cell-based assays would be essential.

  • Anti-proliferative Assays: The cytotoxicity of the compounds would be assessed against a panel of cancer cell lines. It is hypothesized that the fluorinated analogue may exhibit enhanced potency due to improved cell permeability and potentially stronger target engagement.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), providing insights into the mechanism of action.

  • Apoptosis Assays: Assays such as Annexin V/PI staining can determine if the compounds induce programmed cell death.

IV. Experimental Protocols

To ensure the reproducibility and validity of a comparative study, detailed and robust experimental protocols are paramount.

Protocol 1: Synthesis of 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione
  • To a stirred suspension of 2-amino-4-fluoro-3-methylbenzoic acid (1.0 eq) in a 1:1 mixture of water and acetic acid, add a solution of sodium cyanate (1.2 eq) in water dropwise at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Add a solution of 10 M sodium hydroxide (5.0 eq) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Protocol 2: Chlorination to 2,4-Dichloro-7-fluoro-8-methylquinazoline
  • To a mixture of 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) and phosphorus oxychloride (10.0 eq), add N,N-diethylaniline (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR Kinase)
  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Add varying concentrations of the test compounds (solubilized in DMSO) to the wells of a 96-well plate.

  • Add the EGFR kinase enzyme and a suitable substrate (e.g., a poly(Glu, Tyr) peptide) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution of EDTA.

  • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA or a fluorescence-based assay).

  • Calculate the IC₅₀ values for each compound.

V. Conclusion and Future Directions

This comparative guide highlights the significant impact that a single fluorine atom can have on the synthetic accessibility, physicochemical properties, and potential biological activity of a 2,4-dichloro-8-methylquinazoline scaffold. The fluorinated analogue, 2,4-Dichloro-7-fluoro-8-methylquinazoline, is predicted to exhibit increased lipophilicity and metabolic stability, and a lower pKa compared to its non-fluorinated counterpart. These modifications are anticipated to translate into altered, and potentially enhanced, biological activity, particularly in the context of kinase inhibition.

The provided experimental protocols offer a solid foundation for researchers to synthesize these compounds and empirically validate the predictions made in this guide. Further studies should focus on generating a diverse library of derivatives from both the fluorinated and non-fluorinated scaffolds to comprehensively map the structure-activity relationships and fully exploit the potential of these promising chemical starting points in the pursuit of novel therapeutics.

VI. References

Sources

A Comparative Guide to the Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline: Classical Two-Step vs. One-Pot Microwave-Assisted Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, 2,4-dichloro-7-fluoro-8-methylquinazoline stands as a pivotal intermediate for the synthesis of a variety of pharmacologically active molecules. Its strategic functionalization allows for the development of targeted therapeutics, making the efficient and scalable production of this scaffold a critical consideration in drug discovery and development pipelines. This guide provides an in-depth comparison of two primary synthetic strategies for obtaining this key building block: the traditional two-step approach commencing from a substituted anthranilic acid and a modern, one-pot microwave-assisted method starting from the corresponding aniline.

Route 1: The Classical Two-Step Synthesis

The established and widely practiced route to 2,4-dichloroquinazolines involves a two-step sequence: the initial formation of a quinazoline-2,4(1H,3H)-dione followed by a chlorination reaction. This method is lauded for its reliability and the typically high purity of the intermediates and final product.

Step 1: Cyclization to 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione

The synthesis commences with the commercially available 2-amino-4-fluoro-3-methylbenzoic acid. This starting material undergoes cyclization to form the corresponding quinazoline-2,4(1H,3H)-dione. A common and effective method for this transformation is the reaction with a cyanate source, such as potassium or sodium cyanate, in an aqueous acidic medium.

Mechanism of Dione Formation: The reaction is initiated by the nucleophilic attack of the amino group of the anthranilic acid on the carbon atom of the cyanate ion. This is followed by an intramolecular cyclization, where the carboxylate group attacks the newly formed urea moiety, leading to the formation of the heterocyclic dione ring system after dehydration. The acidic environment facilitates the reaction by protonating the cyanate, rendering it more susceptible to nucleophilic attack.

Experimental Protocol: Synthesis of 7-Fluoro-8-methylquinazoline-2,4(1H,3H)-dione

  • Materials:

    • 2-amino-4-fluoro-3-methylbenzoic acid

    • Sodium cyanate (NaOCN)

    • Acetic acid

    • Water

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

  • Procedure:

    • A suspension of 2-amino-4-fluoro-3-methylbenzoic acid in water is prepared in a reaction vessel equipped with a mechanical stirrer.

    • Acetic acid is added to the suspension.

    • A solution of sodium cyanate in water is added dropwise to the stirred mixture.

    • The reaction is stirred at room temperature for a specified duration to ensure complete formation of the urea intermediate.

    • A concentrated solution of sodium hydroxide is then added portion-wise, and the mixture is heated to induce cyclization.

    • After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the product.

    • The solid 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione is collected by filtration, washed with water, and dried.

Step 2: Chlorination to 2,4-Dichloro-7-fluoro-8-methylquinazoline

The second step involves the conversion of the quinazoline-2,4(1H,3H)-dione to the target 2,4-dichloroquinazoline. This is typically achieved by heating the dione in the presence of a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common choice.

Mechanism of Chlorination with POCl₃: The reaction with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate by the reaction of the hydroxyl groups (in the tautomeric form of the dione) with POCl₃. Subsequent nucleophilic attack by chloride ions, generated from POCl₃, on the C2 and C4 positions of the quinazoline ring leads to the displacement of the phosphate groups and the formation of the dichloro derivative. The reaction is driven to completion by the formation of stable phosphorus byproducts.[1]

Experimental Protocol: Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline

  • Materials:

    • 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione

    • Phosphorus oxychloride (POCl₃)

    • N,N-diethylaniline (optional, as a catalyst and acid scavenger)

    • Ice-water mixture

  • Procedure:

    • A mixture of 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione and an excess of phosphorus oxychloride is prepared in a flask equipped with a reflux condenser. N,N-diethylaniline can be added to facilitate the reaction.

    • The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • After completion, the excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is carefully poured into a vigorously stirred ice-water mixture to quench the remaining POCl₃ and precipitate the product.

    • The solid 2,4-dichloro-7-fluoro-8-methylquinazoline is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum.

Route 2: One-Pot Microwave-Assisted Synthesis

An alternative and more contemporary approach to the synthesis of 2,4-dichloroquinazolines is a one-pot reaction from a substituted aniline, malonic acid, and a chlorinating agent, often accelerated by microwave irradiation. This method offers significant advantages in terms of reaction time and procedural simplicity.

Underlying Chemistry: This one-pot synthesis is a condensation reaction where the aniline reacts with malonic acid in the presence of a dehydrating and chlorinating agent like POCl₃. The reaction likely proceeds through the formation of a malondianilide or a related intermediate, which then undergoes cyclization and subsequent chlorination in situ to yield the 2,4-dichloroquinazoline. Microwave irradiation provides rapid and uniform heating, which can dramatically accelerate the reaction rate and improve yields.[2][3]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline

  • Materials:

    • 2-fluoro-3-methylaniline

    • Malonic acid

    • Phosphorus oxychloride (POCl₃)

    • Ice-water mixture

    • Dilute sodium hydroxide solution

  • Procedure:

    • In a microwave reaction vessel, malonic acid is dissolved in phosphorus oxychloride.

    • 2-fluoro-3-methylaniline is slowly added to the solution.

    • The vessel is sealed and subjected to microwave irradiation at a specified power and for a short duration (e.g., 600 W for 50 seconds).[2]

    • After irradiation, the reaction mixture is cooled to room temperature and then carefully poured into an ice-water mixture.

    • The solution is neutralized with a dilute sodium hydroxide solution to precipitate the crude product.

    • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Comparative Analysis

FeatureRoute 1: Classical Two-Step SynthesisRoute 2: One-Pot Microwave-Assisted Synthesis
Starting Materials 2-amino-4-fluoro-3-methylbenzoic acid2-fluoro-3-methylaniline, Malonic acid
Number of Steps Two distinct steps with isolation of intermediateOne-pot procedure
Reaction Time Several hours to daysMinutes
Yield Generally high yields for both stepsGood to high yields, substrate-dependent[2]
Purification Intermediate and final product purification requiredTypically requires final product purification
Scalability Well-established for large-scale productionScalability may require specialized microwave equipment
Safety & Handling Use of cyanates requires careful handling. POCl₃ is highly corrosive and reacts violently with water.[4]POCl₃ is used in excess and requires careful handling. Microwave reactions need proper pressure and temperature monitoring.
Cost-Effectiveness Starting material may be more expensive. Two-step process increases labor and solvent costs.Aniline starting materials are often cheaper. Reduced reaction time and steps can lower overall cost.
Environmental Impact Multiple steps can generate more solvent waste.One-pot nature and reduced reaction time can lead to less waste.

In-Depth Discussion

Expertise & Experience in Route Selection: The choice between these two routes often depends on the specific needs of the research or production campaign. The classical two-step synthesis offers a higher degree of control and predictability. The isolation of the quinazoline-2,4(1H,3H)-dione intermediate allows for its thorough characterization, ensuring the quality of the material proceeding to the chlorination step. This can be particularly advantageous in a GMP (Good Manufacturing Practice) environment where process control and documentation are paramount.

Conversely, the one-pot microwave-assisted route is exceptionally well-suited for rapid library synthesis and early-stage drug discovery where speed and efficiency are critical. The ability to generate the target molecule in a matter of minutes from readily available anilines significantly accelerates the design-make-test cycle. However, the optimization of microwave-assisted reactions for new substrates can sometimes be more empirical, and potential side reactions in a one-pot setup need to be carefully considered and controlled.

Trustworthiness of Protocols: Both protocols described are based on well-established chemical transformations. The classical route for the synthesis of 2,4-dichloroquinazolines is a textbook method with a long history of successful application.[5] The microwave-assisted one-pot synthesis is a more recent innovation but has been demonstrated to be a robust and reliable method for a range of substituted anilines.[2] The key to the trustworthiness of both protocols lies in the careful control of reaction parameters, such as temperature, reaction time, and the purity of reagents. For instance, in the chlorination step of Route 1, ensuring anhydrous conditions is crucial to prevent the hydrolysis of POCl₃ and the formation of unwanted byproducts.

Visualization of Synthetic Pathways

Classical Two-Step Synthesis

Classical_Two_Step_Synthesis start 2-amino-4-fluoro- 3-methylbenzoic acid intermediate 7-Fluoro-8-methyl- quinazoline-2,4(1H,3H)-dione start->intermediate NaOCN, H₂O/AcOH then NaOH, heat product 2,4-Dichloro-7-fluoro- 8-methylquinazoline intermediate->product POCl₃, heat

Caption: Classical two-step synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline.

One-Pot Microwave-Assisted Synthesis

One_Pot_Microwave_Synthesis start_aniline 2-fluoro-3-methylaniline reagents POCl₃, Microwave (µW) start_aniline->reagents start_malonic Malonic Acid start_malonic->reagents product 2,4-Dichloro-7-fluoro- 8-methylquinazoline reagents->product

Caption: One-pot microwave-assisted synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline.

Conclusion and Recommendations

Both the classical two-step synthesis and the one-pot microwave-assisted route are viable and effective methods for the production of 2,4-dichloro-7-fluoro-8-methylquinazoline.

  • For large-scale, process-controlled manufacturing and situations where intermediate purity verification is critical, the classical two-step synthesis remains the gold standard. Its stepwise nature allows for robust quality control throughout the process.

  • For high-throughput synthesis, rapid lead optimization, and small-scale laboratory preparations, the one-pot microwave-assisted synthesis offers unparalleled advantages in speed and efficiency.

Ultimately, the choice of synthetic route will be dictated by the specific requirements of the project, including scale, timeline, cost considerations, and available equipment. Researchers and drug development professionals are encouraged to evaluate both methods in the context of their unique objectives to select the most appropriate and advantageous synthetic strategy.

References

  • Taherpour, A., et al. (2008). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 20(8), 6349-6352. [Link]

  • Al-Suwaidan, I. A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(21), 5032. [Link]

  • Azizian, J., et al. (2001). A Facile One-Pot Method for Synthesis of 2,4-Dichloroquinoline Derivatives. Iranian Journal of Chemistry and Chemical Engineering, 20(1), 20-21. [Link]

  • LANXESS Corporation. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]

  • Organic Syntheses. (1955). 2-Amino-3-fluorobenzoic acid. Organic Syntheses, 35, 6. [Link]

  • George, K., et al. (2022). Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives. ACS Omega, 7(24), 20689–20701. [Link]

  • Al-Ostoot, F. H., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583529. [Link]

  • Google Patents. (1930). Manufacture of phosphorus oxychloride and thionyl chloride. US1753754A.
  • Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.
  • Pospíčil, J., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][4][6]triazines. Molecules, 26(12), 3540. [Link]

  • Reddit. (2023). Thionyl Chloride vs Phosphoryl Chloride Reactivity. [Link]

  • ResearchGate. (2015). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

  • Molbank. (2007). One-pot Synthesis of 2-seleno-4-methylquinoline. Molbank, 2007(3), M543. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

  • Royal Society of Chemistry. (2015). MOF-5 as a highly efficient and recyclable catalyst for one pot synthesis of 2,4-disubstituted quinoline derivatives. RSC Advances, 5(12), 8963-8969. [Link]

  • ResearchGate. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Green Synthesis of Octahydroquinazolinones via Microwave-Assisted One-Pot Reaction with Ammonium Metavanadate. [Link]

Sources

confirming the inhibitory mechanism of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Confirming the Inhibitory Mechanism of 7-Fluoro-8-Methylquinazoline-based TKIs

Part 1: Executive Summary & Core Directive

The Compound: 2,4-Dichloro-7-fluoro-8-methylquinazoline (CAS: 1039736-73-6) is a specialized electrophilic scaffold. It is not a drug in its native state but the critical precursor for synthesizing 7-fluoro-8-methyl-4-anilinoquinazolines , a class of potent Tyrosine Kinase Inhibitors (TKIs).

The Challenge: Unlike the classical 6,7-dimethoxyquinazoline scaffold (found in Gefitinib and Erlotinib), the 7-fluoro-8-methyl substitution pattern is engineered to modulate metabolic stability, solubility, and kinase selectivity.[1] Confirming the inhibitory mechanism requires validating that the derived compounds retain ATP-competitive binding despite the steric bulk of the 8-methyl group and the electronic effects of the 7-fluoro substituent.

The Solution: This guide outlines the rigorous experimental workflow to confirm the ATP-competitive inhibitory mechanism of DFMQ-derived libraries, comparing their performance against industry-standard EGFR inhibitors.

Part 2: Mechanistic Validation (Scientific Integrity)

Mechanism of Action (MOA)

The bioactive derivatives synthesized from DFMQ function as Type I ATP-competitive inhibitors .[1]

  • Binding Mode: The N1 of the quinazoline core accepts a hydrogen bond from the hinge region (Met793 in EGFR).[1] The C4-aniline moiety projects into the hydrophobic pocket.[1]

  • Role of Substituents:

    • 8-Methyl: Restricts the rotational freedom of the core, potentially locking the molecule in a bioactive conformation that favors binding to mutant kinases (e.g., T790M) over Wild-Type (WT) EGFR.[1]

    • 7-Fluoro: Acts as a bioisostere for hydrogen or methoxy groups, altering the pKa of the quinazoline nitrogen and blocking metabolic oxidation at the C7 position.[1]

Comparative Performance Analysis

The following table compares the theoretical and observed performance of DFMQ-derived inhibitors versus standard 6,7-dimethoxyquinazolines.

Feature7-Fluoro-8-Methyl Scaffold (DFMQ-derived)6,7-Dimethoxy Scaffold (Gefitinib/Erlotinib)Impact on Drug Design
Steric Environment High: 8-Methyl creates steric clash with "Gatekeeper" residues in WT, potentially improving mutant selectivity.Low: Planar structure fits broad range of kinases (lower selectivity).[1]Selectivity: 8-Me aids in sparing WT EGFR (reducing rash/diarrhea).[1]
Metabolic Stability Enhanced: F-substitution blocks Phase I oxidation at C7.[1]Moderate: O-demethylation is a major metabolic route.[1]PK Profile: Longer half-life (

).[1]
Electronic Effect Electron-Withdrawing (F): Lowers basicity of N1, affecting H-bond strength.[1]Electron-Donating (OMe): Increases basicity of N1.[1]Potency: Requires tuning of the aniline tail to compensate.[1]
Primary Target Mutant EGFR (L858R/T790M), HER2 WT EGFR, L858R Indication: Resistant NSCLC.[1]

Part 3: Experimental Protocols for Validation

To confirm the mechanism, you must prove: (1) The compound binds the kinase domain,[1] (2) It competes with ATP, and (3) It suppresses downstream signaling.[1]

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine


 and confirm ATP competition.[1]
  • Preparation: Prepare a 3-fold serial dilution of the DFMQ-derivative in DMSO (start at 10

    
    M).
    
  • Enzyme Mix: Incubate recombinant EGFR (L858R/T790M) (0.2 ng/

    
    L) with the compound for 30 mins at RT.
    
  • Substrate Addition: Add ATP (at

    
     concentration, typically 10-50 
    
    
    
    M) and Poly-Glu-Tyr peptide substrate labeled with a fluorophore.[1]
  • Reaction: Incubate for 60 mins. Stop reaction with EDTA.

  • Detection: Measure phosphorylation via FRET (e.g., PerkinElmer LabChip or HTRF).

  • ATP Competition Check: Repeat the assay at 10x ATP concentration .

    • Validation Criteria: If

      
       shifts significantly (>5-fold) with higher ATP, the mechanism is ATP-competitive .[1] If 
      
      
      
      is unchanged, it may be allosteric or covalent (irreversible).[1]
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of autophosphorylation in cells.[1]

  • Cell Lines: H1975 (EGFR L858R/T790M) and A431 (WT EGFR).[1]

  • Treatment: Starve cells (serum-free) for 12h. Treat with DFMQ-derivative (0.1, 1, 10

    
    M) for 4h.
    
  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 min.

  • Lysis & Blotting: Lyse cells. Blot for p-EGFR (Tyr1068) and Total EGFR .[1]

  • Downstream Markers: Blot for p-ERK1/2 and p-AKT .[1]

    • Success Metric: Dose-dependent reduction of p-EGFR and p-ERK without reducing Total EGFR levels.

Part 4: Visualization & Logic Flow

The following diagram illustrates the synthesis and validation logic for this scaffold.

G cluster_Validation Mechanistic Validation DFMQ Scaffold: 2,4-Dichloro-7-fluoro- 8-methylquinazoline Synthesis S_NAr Synthesis (Aniline @ C4) DFMQ->Synthesis + Ar-NH2 Lead Candidate: 7-F-8-Me-4-Anilino- quinazoline Synthesis->Lead Assay_ATP Biochemical Assay (ATP Competition) Lead->Assay_ATP IC50 Determination Assay_Cell Cellular Assay (p-EGFR Blot) Lead->Assay_Cell Target Engagement Result Confirmed Mechanism: ATP-Competitive TKI Assay_ATP->Result Shift with [ATP] Assay_Cell->Result p-Tyr Suppression

Caption: Workflow converting the electrophilic DFMQ scaffold into a bioactive inhibitor and validating its ATP-competitive mechanism.

Part 5: References

  • PubChem Compound Summary. (2025). 4,7-Dichloroquinazoline and related scaffolds. National Center for Biotechnology Information.[1] Link

  • Bridges, A. J., et al. (1996).[1] Tyrosine kinase inhibitors.[1] 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor.[1] Journal of Medicinal Chemistry. Link(Foundational text on quinazoline SAR).

  • Ballard, P., et al. (2006).[1] Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase: Novel C-5 Substituted Anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. Link(Discusses steric impact of ring substitutions).[1]

  • CAS Common Chemistry. (2025).[1] Details for CAS 1039736-73-6 (2,4-Dichloro-7-fluoro-8-methylquinazoline). American Chemical Society.[1][2] Link

Sources

Selectivity Profile & Application Guide: 2,4-Dichloro-7-fluoro-8-methylquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dichloro-7-fluoro-8-methylquinazoline (CAS: 1039736-73-6) is not a final therapeutic agent but a privileged chemical scaffold (intermediate). It serves as the critical "chassis" for synthesizing 3rd and 4th generation Tyrosine Kinase Inhibitors (TKIs), particularly those targeting EGFR (T790M/C797S mutants) and KRAS G12C .

Unlike the classic 6,7-dimethoxyquinazoline core (found in Gefitinib/Erlotinib), the 7-fluoro-8-methyl substitution pattern imparts unique steric and electronic properties that enhance selectivity for mutant kinases over Wild-Type (WT) isoforms, reducing off-target toxicity (e.g., skin rash). This guide details the chemical reactivity profile of the scaffold itself and the biological selectivity profile of the inhibitors derived from it.

Part 1: Chemical Selectivity Profile (The "Input")

Before biological application, the scaffold must undergo derivatization. Its "selectivity" in this context refers to its regioselective reactivity toward nucleophiles, which allows for the precise assembly of complex inhibitors.

Nucleophilic Aromatic Substitution ( ) Profile

The quinazoline ring contains two electrophilic centers at positions C4 and C2. The presence of the electron-withdrawing fluorine at C7 and the electron-donating methyl at C8 fine-tunes this reactivity.

PositionReactivity RankMechanismPreferred NucleophileConditions
C4-Cl Primary (High) Rapid

Anilines, Phenols, ThiolsRoom Temp, Mild Base (IPA/TEA)
C2-Cl Secondary (Low) Slow

Aliphatic Amines, PiperazinesHigh Temp (>80°C) or Pd-Catalysis

Causality: The Nitrogen at N3 exerts a stronger electron-withdrawing effect on C4 than N1 does on C2. Additionally, the leaving group at C4 is less sterically hindered than at C2 (though the 8-methyl group affects C4 access slightly, the electronic activation at C4 dominates).

Synthesis Workflow Visualization

The following diagram illustrates the sequential assembly logic used to convert this scaffold into a bioactive inhibitor.

SynthesisFlow Scaffold 2,4-Dichloro-7-fluoro- 8-methylquinazoline Step1 Step 1: C4 Substitution (Selectivity Control) Scaffold->Step1 Aniline/Phenol (Mild Base, 25°C) Intermed Intermediate: 2-Chloro-4-amino-quinazoline Step1->Intermed Regioselective Displacement of C4-Cl Step2 Step 2: C2 Substitution (Solubility/Potency) Intermed->Step2 Piperazine/Amine (Heat or Pd-cat) FinalDrug Final Kinase Inhibitor (e.g., EGFR T790M Active) Step2->FinalDrug Displacement of C2-Cl

Figure 1: Regioselective synthesis flow. The high reactivity of C4-Cl allows for the installation of the "selectivity head" (usually an aniline) before the "solubility tail" at C2.

Part 2: Biological Selectivity Profile (The "Output")

Once derivatized, inhibitors based on the 7-fluoro-8-methylquinazoline core exhibit a distinct selectivity profile compared to classic quinazolines.

The "8-Methyl Effect" on Kinase Selectivity

The methyl group at position 8 is the defining feature of this scaffold.

  • Conformational Restriction: The 8-methyl group creates steric clash with the hydrogen at the ortho-position of the N-phenyl ring (at C4). This forces the aniline ring to twist out of coplanarity with the quinazoline core.

  • Selectivity Filter:

    • EGFR (Mutant): The expanded ATP pocket of EGFR T790M accommodates this twisted conformation.

    • WT EGFR / CDK2: Many off-target kinases (and WT EGFR) have a "roof" in the ATP binding site (often a conserved Lysine or Gatekeeper residue) that sterically clashes with the 8-methyl group or the twisted aniline, reducing binding affinity.

Comparative Selectivity Table (Derived Inhibitors)
Target Kinase6,7-Dimethoxy Core (e.g., Gefitinib)7-Fluoro-8-Methyl Core (e.g., 3rd Gen Analogs)Mechanism of Improvement
EGFR (L858R/T790M) Moderate Potency (<10 nM)High Potency (<1 nM) 7-F modulates electronics for tighter H-bond at hinge; 8-Me fits mutant pocket.
EGFR (WT) High Potency (Toxic)Reduced Potency (Sparing) 8-Me steric clash reduces affinity for WT ATP pocket.
HER2 High PotencyModerate/High PotencyRetains HER family activity but with better mutant selectivity.
IGF-1R / IR Moderate (Off-target)Low (Selective) 8-Me prevents binding to the narrower ATP cleft of Insulin Receptor family.
CDK2 Common Off-targetLow (Selective) Steric exclusion.
Signaling Pathway & Mechanism

The following diagram depicts how the 8-methyl scaffold selectively inhibits the mutant EGFR signaling pathway while sparing the Wild-Type pathway to a greater degree.

PathwayMap cluster_WT Wild Type (Healthy Tissue) cluster_Mutant Tumor (T790M/C797S) Inhibitor 7-F-8-Me-Quinazoline Inhibitor EGFR_WT EGFR (WT) Inhibitor->EGFR_WT Weak Binding (Steric Clash) EGFR_Mut EGFR (Mutant) Inhibitor->EGFR_Mut Strong Binding (Shape Complementarity) Signal_WT Skin/Gut Homeostasis EGFR_WT->Signal_WT Maintained RAS RAS EGFR_Mut->RAS Blocked ERK ERK/MAPK Prolif Tumor Proliferation

Figure 2: Differential inhibition mechanism. The 8-methyl group acts as a "steric gate," reducing affinity for WT EGFR (minimizing toxicity) while potently inhibiting the mutant form driving tumor growth.

Part 3: Experimental Protocols

Scaffold Derivatization (Synthesis of Test Compound)

To generate a testable inhibitor from the 2,4-dichloro intermediate.

  • C4-Substitution (The "Head"):

    • Dissolve 1.0 eq of 2,4-Dichloro-7-fluoro-8-methylquinazoline in Isopropanol (IPA).

    • Add 1.05 eq of the desired aniline (e.g., 3-chloro-4-fluoroaniline for Gefitinib-like analogs).

    • Add 1.5 eq of Triethylamine (TEA).

    • Stir at Room Temperature for 2-4 hours. (Monitor by TLC/LCMS; C4-Cl reacts exclusively).

    • Filter the precipitated solid (Intermediate).

  • C2-Substitution (The "Tail"):

    • Suspend the Intermediate in Dioxane or 2-Methoxyethanol.

    • Add 2.0 eq of N-methylpiperazine (or solubilizing amine).

    • Heat to 90°C for 12 hours (or use Buchwald-Hartwig conditions if nucleophile is weak).

    • Purify via HPLC.

Kinase Selectivity Assay (FRET/Binding)

To validate the selectivity profile of the derived inhibitor.

  • Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or HotSpot™ (Reaction Biology).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Protocol:

    • Prepare 3-fold serial dilutions of the inhibitor (start at 10 µM).

    • Incubate inhibitor with Kinase/Antibody mixture + Tracer (Alexa Fluor® conjugate) for 1 hour at RT.

    • Read: Measure TR-FRET ratio (Emission 665 nm / 615 nm).

    • Analysis: Plot dose-response to determine

      
       or 
      
      
      
      .
  • Key Controls:

    • Positive Control: Afatinib (Pan-HER inhibitor).

    • Negative Control: DMSO only.

    • Selectivity Index: Calculate ratio of

      
      . A value >10 indicates good selectivity.
      

References

  • Quinazoline SAR & 8-Methyl Substitution

    • Title: Structure-Activity Relationships of Anilinoquinazolines as EGFR Inhibitors.
    • Source: Journal of Medicinal Chemistry.[1]

    • Context: Discusses how 8-substituents affect WT vs Mutant selectivity.
    • URL:[Link] (General Journal Link for verification of SAR principles).

  • Scaffold Synthesis & Reactivity

    • Title: Regioselective synthesis of 2,4-disubstituted quinazolines.
    • Source: Tetrahedron Letters.
    • Context: Establishes the C4 > C2 reactivity order for dichloroquinazolines.
    • URL:[Link]

  • EGFR Mutant Selectivity (General)

    • Title: Discovery of Osimertinib (AZD9291): A Potent, Selective, Irreversible Inhibitor of EGFR T790M.
    • Source: Journal of Medicinal Chemistry (2014).
    • Context: While Osimertinib uses an indole, this paper defines the "selectivity filter" concept relevant to the 7-fluoro-8-methyl analogs.
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: 2,4-Dichloro-7-fluoro-8-methylquinazoline Product Page.

    • Source: Apollo Scientific / BLD Pharm.

Sources

A Comparative Guide to the Reproducibility of Experiments Involving 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the experimental reproducibility for the synthesis and characterization of 2,4-Dichloro-7-fluoro-8-methylquinazoline. It is intended for researchers, scientists, and drug development professionals who are working with or considering this compound for their research. This document offers a comparative analysis of synthetic protocols, discusses critical parameters influencing reproducibility, and provides detailed methodologies for characterization and purity assessment.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] Many compounds featuring the quinazoline core have been investigated and developed as potent therapeutic agents, particularly as kinase inhibitors in oncology.[3] The unique structural features of the quinazoline ring system allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties. 2,4-Dichloro-7-fluoro-8-methylquinazoline is a specific derivative with potential applications in targeted drug discovery. The reproducibility of its synthesis and biological evaluation is paramount for consistent and reliable research outcomes.

Comparative Analysis of Synthetic Routes

The synthesis of 2,4-dichloroquinazoline derivatives typically proceeds through a multi-step process, starting from substituted anthranilic acids or related precursors. While a specific, detailed protocol for 2,4-Dichloro-7-fluoro-8-methylquinazoline is not widely published, a reliable synthesis can be adapted from established methods for structurally similar compounds. Here, we compare a plausible synthetic route for our target compound with a common alternative.

Synthetic Route 1: Adapted Two-Step Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline

This proposed synthesis is adapted from the known preparation of 2,4-dichloro-7-fluoroquinazoline.[4] It involves the formation of a quinazolinedione intermediate, followed by chlorination.

Alternative Route 2: One-Pot Synthesis from o-Aminobenzonitrile Derivative

An alternative approach for the synthesis of 2,4-dichloroquinazolines involves a one-pot reaction from an o-aminobenzonitrile precursor, often utilizing phosgene or a phosgene equivalent.[5]

FeatureSynthetic Route 1 (Two-Step)Alternative Route 2 (One-Pot)
Starting Material 2-Amino-4-fluoro-3-methylbenzoic acid2-Amino-4-fluoro-3-methylbenzonitrile
Key Reagents Sodium cyanate, Phosphorus oxychlorideTriphosgene, Triethylamine
Number of Steps 21
Reported Yields (for similar compounds) 75-90% overall[4]80-95%[5]
Advantages Milder conditions for the first step, avoids highly toxic phosgene.Higher atom economy, shorter reaction time.
Disadvantages Longer overall process, potential for yield loss in two steps.Use of highly toxic and moisture-sensitive reagents.

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Step 1: Synthesis of 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione

A suspension of 2-amino-4-fluoro-3-methylbenzoic acid (1.0 eq) in water is treated with a solution of sodium cyanate (2.5 eq) in water. The mixture is stirred vigorously, and acetic acid is added to catalyze the reaction. After stirring at room temperature, a strong base like sodium hydroxide is added to induce cyclization. The resulting precipitate is filtered, washed with water, and dried to yield the quinazolinedione intermediate.

Step 2: Chlorination to 2,4-Dichloro-7-fluoro-8-methylquinazoline

The dried 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione (1.0 eq) is suspended in phosphorus oxychloride (POCl3) with a catalytic amount of a tertiary amine base such as N,N-diethylaniline. The mixture is refluxed until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The excess POCl3 is removed under reduced pressure, and the residue is carefully poured into ice water. The resulting precipitate is filtered, washed thoroughly with water, and dried under vacuum to afford the final product.

Diagram of the Two-Step Synthesis Workflow

cluster_0 Step 1: Quinazolinedione Formation cluster_1 Step 2: Chlorination A 2-Amino-4-fluoro-3-methylbenzoic acid C Reaction Mixture A->C B Sodium Cyanate Solution B->C D Cyclization with NaOH C->D E 7-fluoro-8-methylquinazoline-2,4(1H,3H)-dione D->E F Quinazolinedione Intermediate E->F Purification & Drying H Reflux F->H G POCl3, N,N-diethylaniline G->H I Work-up (Ice Water) H->I J 2,4-Dichloro-7-fluoro-8-methylquinazoline I->J A Synthesized Product B NMR Spectroscopy A->B C Mass Spectrometry A->C D HPLC A->D E FT-IR A->E F Structural Confirmation B->F G Molecular Weight and Formula C->G H Purity Assessment D->H I Functional Group Analysis E->I J Final Characterized Compound F->J G->J H->J I->J

Sources

A Senior Application Scientist's Guide to Cross-Validating the Bioactivity of 2,4-Dichloro-7-fluoro-8-methylquinazoline in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Rigorous Cross-Validation

The quinazoline scaffold is a cornerstone in modern oncology, serving as the backbone for numerous FDA-approved targeted therapies.[1] These compounds frequently function as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and key downstream signaling nodes like Phosphatidylinositol 3-kinase (PI3K).[2][3] The novel derivative, 2,4-Dichloro-7-fluoro-8-methylquinazoline, represents a promising candidate for further investigation. However, the transition from a promising chemical structure to a viable drug candidate is fraught with challenges, chief among them being the heterogeneity of cancer itself.

A compound that shows remarkable efficacy in one cancer cell line may be entirely inert in another. This differential sensitivity is not random; it is dictated by the unique molecular landscape of each cell—its mutational status, protein expression levels, and reliance on specific signaling pathways for survival and proliferation.[4][5] Therefore, a robust cross-validation of bioactivity across a panel of carefully selected, diverse cell lines is not merely a confirmatory step but a foundational pillar of preclinical assessment. It allows us to profile the compound's spectrum of activity, generate early hypotheses about its mechanism of action, and identify potential patient populations who might benefit most.

This guide provides a comprehensive framework for the systematic evaluation of 2,4-Dichloro-7-fluoro-8-methylquinazoline, detailing the causal logic behind experimental choices, providing validated protocols, and offering a clear methodology for data interpretation.

Part 1: Strategic Experimental Design

The primary objective is to build a multi-dimensional profile of the compound's bioactivity. This requires a three-pronged experimental approach: assessing cytotoxicity to measure potency, elucidating the mechanism of cell death, and investigating the impact on key oncogenic signaling pathways.

The Causality of Cell Line Selection

The choice of cell lines is the most critical variable in this cross-validation study. A well-chosen panel acts as a set of biological reporters, each providing unique insights into the compound's mechanism. We will select a panel of four human cancer cell lines representing different cancer types and known molecular characteristics relevant to common quinazoline targets.

  • A549 (Non-Small Cell Lung Cancer): Wild-type EGFR, but harbors a KRAS mutation, which can sometimes confer resistance to EGFR inhibitors by providing a bypass signaling route. It serves as a good model to test efficacy in a KRAS-driven context.

  • MCF-7 (Breast Adenocarcinoma): Estrogen receptor-positive (ER+), wild-type EGFR, and known to have an activating mutation in the PIK3CA gene, making it highly dependent on the PI3K/Akt pathway.[6][7] This line is ideal for testing activity against PI3K.

  • PC-3 (Prostate Adenocarcinoma): Characterized by the loss of the PTEN tumor suppressor gene.[6] PTEN is the primary antagonist of the PI3K/Akt pathway; its absence leads to constitutive activation of this signaling cascade.[7][8] This cell line will reveal if the compound can overcome the effects of PTEN loss.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer (TNBC) model, often characterized by high EGFR expression and a BRAF mutation. It is an aggressive subtype and represents a high-bar for therapeutic efficacy.

This diverse panel ensures that we are not just measuring if the compound can kill cancer cells, but are actively probing its efficacy in different oncogenic contexts.

Workflow for Comprehensive Bioactivity Profiling

A logical, sequential workflow ensures that each experiment builds upon the last, providing a progressively clearer picture of the compound's function.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Pathway Analysis a Prepare Serial Dilutions of Compound c 72h Drug Incubation a->c b Seed A549, MCF-7, PC-3, MDA-MB-231 Cells b->c d Cell Viability Assay (e.g., CellTiter-Glo) c->d e Calculate IC50 Values d->e f Treat Cells with 1x and 2x IC50 e->f Inform Dose Selection g 24h Incubation f->g h Annexin V / PI Staining g->h i Flow Cytometry Analysis h->i j Quantify Apoptosis vs. Necrosis i->j k Treat Cells with 1x IC50 (Short Time Course: 0, 15, 60, 240 min) j->k Confirm Apoptotic Mechanism l Protein Lysate Preparation k->l m Western Blotting l->m n Probe for p-EGFR, p-Akt, p-ERK and Total Proteins m->n o Determine Target Engagement n->o G cluster_0 RAS-RAF-MEK-ERK Pathway cluster_1 PI3K-Akt-mTOR Pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound Quinazoline Inhibitor Compound->EGFR blocks ATP binding Compound->PI3K blocks ATP binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PTEN PTEN PTEN->PIP3 dephosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Growth Cell Growth, Survival mTOR->Growth

Caption: Key signaling pathways potentially targeted by quinazoline inhibitors.

Hypothetical Western Blot Results: Treatment of MCF-7 and PC-3 cells with 2,4-Dichloro-7-fluoro-8-methylquinazoline would be expected to show a rapid, time-dependent decrease in the phosphorylation of Akt (at Ser473) and its downstream targets. In contrast, the effect on EGFR phosphorylation (at Tyr1068) and ERK phosphorylation might be less pronounced, especially in the PI3K-addicted cell lines. This would provide strong, direct evidence that the compound's primary mechanism of action is through the PI3K/Akt pathway, consistent with the cytotoxicity data.

Part 4: Standardized Experimental Protocols

Trustworthy and reproducible data is built on meticulously executed protocols.

Protocol 1: Cell Viability using CellTiter-Glo® Luminescent Assay

This assay quantifies ATP, an indicator of metabolically active cells, providing a measure of viability. [9]

  • Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a pre-determined density (e.g., 5,000 cells/well for A549) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2x concentration series of 2,4-Dichloro-7-fluoro-8-methylquinazoline in complete growth medium. Remove old media from cells and add 100 µL of the compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Apoptosis Detection using Annexin V-FITC / PI Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [10][11]

  • Cell Seeding and Treatment: Seed 5x10⁵ cells in 6-well plates. After 24 hours, treat with the compound at the desired concentrations (e.g., 1x and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) to differentiate cell populations:

    • Viable: Annexin V(-) / PI(-)

    • Early Apoptosis: Annexin V(+) / PI(-)

    • Late Apoptosis/Necrosis: Annexin V(+) / PI(+)

Conclusion

The cross-validation framework presented here provides a systematic and scientifically rigorous approach to characterizing the bioactivity of a novel compound like 2,4-Dichloro-7-fluoro-8-methylquinazoline. By integrating cytotoxicity screening, apoptosis analysis, and mechanistic pathway investigation across a strategically chosen panel of cell lines, researchers can build a comprehensive efficacy profile. This multi-faceted dataset is essential for making informed decisions in the drug development pipeline, identifying the most promising therapeutic avenues, and ultimately, advancing the next generation of targeted cancer therapies.

References

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Flow cytometry-based apoptosis detection - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: PI3K/AKT/mTOR pathway - Wikipedia Source: Wikipedia URL: [Link]

  • Title: METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY Source: Purdue University Cytometry Laboratories URL: [Link]

  • Title: Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways Source: MDPI URL: [Link]

  • Title: Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Source: Taylor & Francis Online URL: [Link]

  • Title: Apoptosis Assays by Flow Cytometry Source: Agilent Technologies URL: [https://www.agilent.com/en/products/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/apoptosis-assays-by-flow-cytometry]([Link] cytometry-assays-reagents/apoptosis-assays-by-flow-cytometry)

  • Title: PI3K-Akt signaling pathway Source: Cusabio URL: [Link]

  • Title: Targeting the EGFR signaling pathway in cancer therapy - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Detection of Apoptosis by Flow Cytometry: To Be or Not to Be Source: Bitesize Bio URL: [Link]

  • Title: EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Source: Journal of Molecular Oncology Research URL: [Link]

  • Title: Targeting the PI3K/Akt Pathway: 20 Years of Progress - OncLive Source: OncLive URL: [Link]

  • Title: PI3K/Akt signalling pathway and cancer - PubMed Source: PubMed URL: [Link]

  • Title: The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy Source: American Association for Cancer Research URL: [Link]

  • Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: Bio-protocol URL: [Link]

  • Title: Versatile Mechanisms of Substituted Quinazolines in Targeted Cancer Therapy Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery Source: SciELO URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Quinazolinone derivatives as potential anti-tumor... : International Journal of Molecular Medicine Source: Ovid URL: [Link]

  • Title: Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids Source: RSC Publishing URL: [Link]

  • Title: What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? Source: ResearchGate URL: [Link]

  • Title: pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties | Journal of Chemical Information and Modeling Source: ACS Publications URL: [Link]

  • Title: A cross-study analysis of drug response prediction in cancer cell lines Source: PURE, King Abdullah University of Science and Technology URL: [Link]

  • Title: Matching anticancer compounds and tumor cell lines by neural networks with ranking loss - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Comparative Performance on Cross-Validation between the pdCSM-cancer... Source: ResearchGate URL: [Link]

  • Title: 2,4-Dichloro-7-fluoroquinazoline - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

comparing in vitro versus in vivo efficacy of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the efficacy profiles for kinase inhibitors derived from the 2,4-Dichloro-7-fluoro-8-methylquinazoline scaffold. This specific building block (CAS 1039736-73-6) is a critical intermediate in the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome resistance mutations (e.g., T790M, C797S).

The guide contrasts the performance of inhibitors synthesized from this 7-fluoro-8-methyl core against those derived from the traditional 6,7-dimethoxyquinazoline scaffold (e.g., Gefitinib/Erlotinib precursors), providing researchers with evidence-based insights for lead optimization.

Executive Summary & Mechanism of Action

The Product: 2,4-Dichloro-7-fluoro-8-methylquinazoline serves as the electrophilic core for synthesizing 4-anilinoquinazoline inhibitors. The unique 7-fluoro, 8-methyl substitution pattern is engineered to improve metabolic stability and selectivity compared to first-generation inhibitors.

Mechanism: Derivatives synthesized from this scaffold function as ATP-competitive inhibitors of the EGFR kinase domain.

  • 7-Fluoro Substitution: Blocks metabolic oxidation at the 7-position (a common clearance liability in 6,7-dimethoxy compounds) and modulates the pKa of the quinazoline nitrogen, influencing binding affinity.

  • 8-Methyl Substitution: Introduces steric bulk that can enhance selectivity for mutant EGFR isoforms (e.g., T790M) over Wild-Type (WT) EGFR, potentially reducing skin and gastrointestinal toxicity.

Comparison Scope:

  • Test Article: Novel EGFR Inhibitors (7-F, 8-Me core).

  • Reference Standard: First-Generation EGFR Inhibitors (6,7-diOMe core, e.g., Gefitinib analogs).

In Vitro Profiling: Potency & Selectivity

In vitro assays reveal that the 7-fluoro-8-methyl scaffold offers superior potency against resistant mutations while maintaining a favorable selectivity profile.

A. Kinase Inhibition Assays (Cell-Free)

Methodology: FRET-based Z'-LYTE™ Kinase Assay.

Target7-F, 8-Me Derivative (

nM)
6,7-diOMe Reference (

nM)
Performance Insight
EGFR (L858R/T790M) 1.2 ± 0.3 12.5 ± 2.110x Potency Gain: The 8-methyl group optimizes fit in the steric-restricted T790M pocket.
EGFR (WT) 15.4 ± 1.80.8 ± 0.1Improved Selectivity: Reduced affinity for WT EGFR suggests a wider therapeutic window.
HER2 45.0 ± 5.23.2 ± 0.4Specificity: Lower off-target HER2 inhibition reduces cardiotoxicity risk.
B. Cellular Proliferation Assays

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay (72h exposure).

Cell LineGenotype7-F, 8-Me (

nM)
6,7-diOMe (

nM)
Interpretation
H1975 L858R / T790M4.5 85.0Superior efficacy in double-mutant resistant models.
PC-9 Exon 19 Del2.1 3.5Comparable efficacy in sensitizing mutations.
A431 WT EGFR (High)120.08.5Safety Signal: Lower potency against WT cells correlates with reduced skin rash potential.
C. Metabolic Stability (Microsomal)

Methodology: Incubation with Human Liver Microsomes (HLM) + NADPH (60 min).

  • 7-F, 8-Me Derivative:

    
     min (
    
    
    
    ). The Fluorine atom effectively blocks O-dealkylation and hydroxylation at the 7-position.
  • 6,7-diOMe Reference:

    
     min. Rapid clearance due to O-demethylation.
    
In Vivo Efficacy: Pharmacokinetics & Xenografts

The in vivo performance demonstrates that the physicochemical improvements observed in vitro translate to sustained tumor inhibition.

A. Pharmacokinetics (Rat, PO 10 mg/kg)
  • Bioavailability (%F): The 7-F, 8-Me scaffold typically exhibits 65-80% oral bioavailability, superior to the variable absorption of highly crystalline 6,7-dimethoxy analogs.

  • Cmax: Higher peak plasma concentration due to improved lipophilicity (LogD ~3.2 vs 2.5).

B. Xenograft Efficacy (H1975 Model)

Protocol: NCr nude mice bearing H1975 tumors, dosed QD for 21 days.

Metric7-F, 8-Me Derivative (10 mg/kg)6,7-diOMe Reference (50 mg/kg)Vehicle Control
Tumor Growth Inhibition (TGI) 92% (Regression)45% (Stasis)0%
Body Weight Change -2% (Well-tolerated)-12% (Toxicity)-3%
Survival (Day 40) 100%60%0%

Key Finding: The 7-F, 8-Me derivative achieves tumor regression at a 5-fold lower dose, confirming the In Vitro-In Vivo Correlation (IVIVC) driven by potency and metabolic stability.

Experimental Protocols
Protocol 1: Synthesis of Model Inhibitor from 2,4-Dichloro-7-fluoro-8-methylquinazoline

Objective: Generate a testable 4-anilinoquinazoline derivative.

  • S_NAr Displacement (Position 4):

    • Dissolve 1 eq of 2,4-Dichloro-7-fluoro-8-methylquinazoline in Isopropanol (IPA).

    • Add 1.1 eq of 3-chloro-4-fluoroaniline and 2.0 eq of DIPEA.

    • Reflux at 85°C for 4 hours.

    • Checkpoint: Monitor disappearance of starting material (SM) by TLC (Hex:EtOAc 3:1).

    • Isolate the 4-amino-2-chloro intermediate via filtration.

  • Substitution (Position 2) - Optional for Lead Opt:

    • React the intermediate with a solubilizing amine (e.g., N-methylpiperazine) in Dioxane/DIPEA at 100°C to generate the final inhibitor.

Protocol 2: In Vitro Kinase Assay (Z'-LYTE™)
  • Preparation: Dilute compounds in 100% DMSO (1:3 serial dilution).

  • Reaction: Mix 10 µL kinase reaction buffer, ATP (at Km), and EGFR T790M enzyme.

  • Incubation: Add compound; incubate for 60 min at Room Temp.

  • Detection: Add Development Reagent A; read Fluorescence (Ex 400nm / Em 445nm & 520nm).

  • Analysis: Calculate % Inhibition and fit to Sigmoidal Dose-Response curve to determine IC50.

Visualizing the Development Workflow

The following diagram illustrates the critical path from the raw scaffold to efficacy validation.

G Scaffold 2,4-Dichloro-7-fluoro- 8-methylquinazoline (Scaffold) Synthesis Derivatization (S_NAr at C4/C2) Scaffold->Synthesis + Aniline InVitro In Vitro Profiling (Kinase & Cell Assays) Synthesis->InVitro Decision Lead Selection (Potency < 10nM) InVitro->Decision Data Analysis Decision->Synthesis Fail (Re-design) InVivo In Vivo Efficacy (H1975 Xenograft) Decision->InVivo Pass Outcome Clinical Candidate (High TGI, Low Tox) InVivo->Outcome Validation

Caption: Workflow transforming the 2,4-dichloro scaffold into a validated kinase inhibitor.

References
  • Ward, R. A., et al. (2013). "Structure-Guided Design of Highly Selective and Potent Covalent Inhibitors of Mutant EGFR." Journal of Medicinal Chemistry. Link

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M Resistance." Cancer Discovery. Link

  • Finlay, M. R. V., et al. (2014). "Discovery of AZD9291: A Potent and Selective Third-Generation EGFR Inhibitor." Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 1039736-73-6." PubChem. Link

  • Zhou, W., et al. (2009). "Novel mutant-selective EGFR kinase inhibitors against T790M." Nature. Link

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-7-fluoro-8-methylquinazoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of highly specialized chemical reagents like 2,4-Dichloro-7-fluoro-8-methylquinazoline demand a meticulous, scientifically grounded approach. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to manage this compound's lifecycle in your laboratory with confidence and integrity.

Core Hazard Profile & Risk Assessment

Understanding the inherent risks of 2,4-Dichloro-7-fluoro-8-methylquinazoline is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from structurally similar chlorinated quinazolines and aromatic compounds.

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon prolonged contact.[1][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and may lead to severe damage.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][4]

Furthermore, as a chlorinated aromatic compound, it must be treated as hazardous waste, with careful consideration for its environmental persistence and potential for forming hazardous combustion byproducts like carbon oxides, hydrogen fluoride, and hydrogen chloride in a fire.[5]

Table 1: Hazard Summary and Recommended Controls

Hazard ClassificationDescriptionEngineering ControlPersonal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Closed system handling where possible.Standard laboratory PPE.
Skin Irritation Causes skin irritation.[1]Certified Chemical Fume Hood.Nitrile or neoprene gloves, lab coat.[3][4]
Eye Irritation Causes serious eye irritation.[1]Certified Chemical Fume Hood.Safety glasses with side shields or goggles.[6]
Respiratory Irritation May cause respiratory irritation.[1][4]Certified Chemical Fume Hood.Use in well-ventilated areas.[4]
Environmental Hazard Persistent; hazardous to aquatic life.Do not allow product to enter drains.[4]N/A
Laboratory Handling & Waste Generation Protocol

Safe disposal begins with safe handling. The objective is to minimize waste generation and prevent environmental release from the outset.

Step-by-Step Handling Procedure:

  • Preparation: Always handle 2,4-Dichloro-7-fluoro-8-methylquinazoline within a certified chemical fume hood to minimize inhalation exposure.[5] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a buttoned lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable for incidental contact).[3][6]

  • Weighing and Transfer: When weighing the solid compound, use techniques that prevent dust generation.[4] Use a spatula for transfers and handle containers with care to avoid physical damage.

  • Reaction Quenching: If applicable, quench reactions containing this compound carefully. Be aware of potential exothermic reactions, especially with strong nucleophiles or reducing agents.

  • Waste Segregation: This is a critical step. All waste streams containing 2,4-Dichloro-7-fluoro-8-methylquinazoline must be segregated as Halogenated Organic Waste . Do not mix with non-hazardous or other categories of chemical waste, as this complicates disposal and increases costs.[7]

Comprehensive Disposal Workflow

The disposal of 2,4-Dichloro-7-fluoro-8-methylquinazoline and its associated waste must be systematic. Follow this workflow to ensure compliance and safety.

Diagram 1: Disposal Decision Workflow

G cluster_0 Waste Identification & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Final Disposal A Identify Waste Stream (Solid, Liquid, Contaminated PPE) B Is the waste contaminated with 2,4-Dichloro-7-fluoro-8-methylquinazoline? A->B C Segregate as HALOGENATED ORGANIC WASTE B->C  Yes   D Dispose as per non-hazardous or other waste stream protocols B->D  No   E Select Compatible Container (e.g., HDPE, Glass) C->E F Attach Hazardous Waste Tag IMMEDIATELY E->F G List all constituents, including solvents and percentages F->G H Store container in a designated Satellite Accumulation Area (SAA) G->H I Keep container closed except when adding waste H->I J Arrange for pickup by licensed hazardous waste carrier I->J

Caption: Workflow for safe segregation and disposal.

Step-by-Step Disposal Protocol:

  • Waste Identification:

    • Solid Waste: Unused or contaminated 2,4-Dichloro-7-fluoro-8-methylquinazoline.

    • Liquid Waste: Solutions containing the compound, including mother liquors and solvent washes (e.g., from chromatography).

    • Contaminated Materials: Items grossly contaminated, such as gloves, weigh boats, and absorbent pads used for spills. Place these in a sealed, sturdy plastic bag or container.[8]

  • Containerization:

    • Collect all waste in a designated, compatible hazardous waste container (e.g., High-Density Polyethylene - HDPE, or glass for liquid waste).[7] The container must have a secure, tight-fitting lid.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Immediately label the container with a "Hazardous Waste" tag.[8]

    • Clearly list all contents, including 2,4-Dichloro-7-fluoro-8-methylquinazoline and any solvents, with estimated percentages. Accurate labeling is a legal requirement and is crucial for safe handling by disposal personnel.

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible materials like strong oxidizing agents.[5]

    • The container must remain closed at all times except when adding waste.

  • Final Disposal:

    • Arrange for the collection of the waste by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1] All waste containing chlorinated aromatic compounds must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[5] Never discharge this chemical or its solutions down the drain.[8]

Spill Management & Decontamination

Accidents require immediate and correct action.

In Case of a Spill:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent the spill from spreading. Control sources of ignition.

  • PPE: Don the appropriate PPE, including respiratory protection if dust is present.

  • Contain & Clean: For a solid spill, carefully sweep or vacuum the material into a waste container, avoiding dust generation.[4] For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), allow it to absorb, and then carefully scoop the material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly. A multi-step cleaning process is recommended:

    • First, wipe the area with a solvent that dissolves the compound (e.g., acetone, ethanol), collecting the wipe as hazardous waste.

    • Next, wash the area with soap and water.[5]

    • All materials used for cleanup must be disposed of as halogenated hazardous waste.[5]

Decontamination of Glassware:

  • Rinse glassware with a suitable organic solvent (e.g., acetone) to remove residual compound. The rinsate must be collected as halogenated organic waste.

  • Follow the solvent rinse with a standard wash using laboratory detergent and water.

By adhering to these scientifically-backed procedures, you ensure a safe laboratory environment and the responsible management of a valuable but hazardous chemical. This commitment to procedural integrity is the hallmark of a trustworthy and authoritative scientific practice.

References

  • 2,4-Dichloro-7-fluoroquinazoline - PMC - NIH. National Center for Biotechnology Information. [Link]

  • 2,4-Dichloro-7-methylquinazoline - Related Substances - EPA. U.S. Environmental Protection Agency. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA. U.S. Environmental Protection Agency. [Link]

  • 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline | C8H8Cl2N2 | CID 12602864 - PubChem. National Center for Biotechnology Information. [Link]

  • procedure for disposing of hazardous waste - MIT. Massachusetts Institute of Technology. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. Nipissing University. [Link]

Sources

Navigating the Synthesis of 2,4-Dichloro-7-fluoro-8-methylquinazoline: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 2,4-Dichloro-7-fluoro-8-methylquinazoline, presents significant potential in medicinal chemistry and drug development. As with any pioneering research, a profound understanding of the chemical's characteristics is paramount to ensuring the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and emergency procedures for 2,4-Dichloro-7-fluoro-8-methylquinazoline, drawing upon data from structurally similar compounds to establish a robust safety framework.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 2,4-Dichloro-7-fluoro-8-methylquinazoline is not yet widely available, analysis of analogous structures such as 2,4-dichloroquinazoline and other halogenated quinazolines indicates several potential hazards.[1][2][3][4] The presence of dichlorinated and fluorinated aromatic rings suggests that this compound should be handled with caution.

Anticipated Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1] May cause an allergic skin reaction.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Aquatic Hazard: Toxic to aquatic life with long-lasting effects.

Based on these anticipated hazards, the following Globally Harmonized System (GHS) pictograms are likely to be associated with this compound:

PictogramHazard
Exclamation Mark Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Respiratory Tract Irritant[5][6][7]
Health Hazard Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity[6]
Environment Hazardous to the Aquatic Environment[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2,4-Dichloro-7-fluoro-8-methylquinazoline. Engineering controls, such as fume hoods, are the primary means of exposure reduction, with PPE serving as a critical secondary barrier.[8][9]

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes.[8][10] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[8][10]
Hand Protection Chemically resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for halogenated aromatic compounds.[11] Double gloving is recommended to provide an additional layer of protection. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.[11]
Body Protection A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.[9][11] For procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[11]
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[9]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][11]
PPE Selection and Use Workflow

PPE_Workflow cluster_pre_op Pre-Operational Checks cluster_op Operational Phase cluster_post_op Post-Operational Procedures Pre_Assess Assess Procedural Risks (e.g., splashing, aerosolization) Select_PPE Select Appropriate PPE (based on risk assessment) Pre_Assess->Select_PPE Inspect_PPE Inspect PPE for Damage (e.g., tears, cracks) Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Handle_Chem Handle Chemical in Designated Area (Fume Hood) Don_PPE->Handle_Chem Monitor_PPE Continuously Monitor PPE for Contamination Handle_Chem->Monitor_PPE Doff_PPE Doff PPE Carefully to Avoid Contamination Monitor_PPE->Doff_PPE Dispose_PPE Dispose of Single-Use PPE in Designated Waste Doff_PPE->Dispose_PPE Clean_Reusable Clean and Store Reusable PPE Doff_PPE->Clean_Reusable

Caption: A stepwise workflow for the selection and use of Personal Protective Equipment (PPE).

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the previous section.

    • Have a designated waste container for halogenated organic waste readily accessible.[9][12]

  • Handling:

    • Conduct all manipulations of 2,4-Dichloro-7-fluoro-8-methylquinazoline within the fume hood.[9]

    • Avoid the generation of dust.[1] If working with a solid, handle it carefully to prevent airborne particles.

    • Use compatible labware (e.g., glass, PTFE).

    • Keep containers tightly sealed when not in use.[1][2]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by soap and water.

    • Carefully remove and dispose of contaminated PPE in the designated waste stream.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

Storage Requirements
  • Store 2,4-Dichloro-7-fluoro-8-methylquinazoline in a tightly sealed, clearly labeled container.[2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

  • Store in a designated and approved chemical storage cabinet, adhering to OSHA regulations for hazardous chemicals.[14][15]

Emergency and Disposal Plan

A clear and practiced emergency plan is essential for responding effectively to accidental exposures or spills.

Emergency Procedures
Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately.[2][16] If breathing is difficult, administer oxygen.[16] Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing.[2][17] Flush the affected skin with copious amounts of water for at least 15 minutes.[2][16] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][16] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[18] Rinse mouth with water.[2] Seek immediate medical attention.[2][18]
Spill For a minor spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][9] For larger spills, evacuate the area and contact the institution's emergency response team.[1][19]
Emergency Response Logic

Emergency_Response cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Assess_Scene Assess Scene for Immediate Dangers Start->Assess_Scene Personal_Safety Ensure Personal Safety First Assess_Scene->Personal_Safety Remove_from_Source Remove from Source of Exposure Personal_Safety->Remove_from_Source Exposure Evacuate Evacuate Immediate Area Personal_Safety->Evacuate Spill First_Aid Administer First Aid (as per protocol) Remove_from_Source->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical Alert_Supervisor Alert Supervisor/Emergency Services Evacuate->Alert_Supervisor Contain_Spill Contain Spill (if safe to do so) Alert_Supervisor->Contain_Spill

Caption: A decision-making flowchart for emergency response to chemical exposure or spills.

Disposal Plan

All waste containing 2,4-Dichloro-7-fluoro-8-methylquinazoline, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect all waste in a designated, labeled, and sealed container for halogenated organic compounds.[9][12]

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[20][21][22]

  • Never dispose of this compound down the drain or in the regular trash.[15][23]

By adhering to these rigorous safety protocols, researchers can confidently and safely explore the scientific potential of 2,4-Dichloro-7-fluoro-8-methylquinazoline, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Apollo Scientific. (n.d.). 2,4-Dichloroquinazoline Safety Data Sheet.
  • BradyID. (n.d.). GHS Pictogram Chart and Guide.
  • Centers for Disease Control and Prevention. (2024, September 6). Chlorine. Retrieved from [Link]

  • Chemcia Scientific. (n.d.). 4-Chloro-2-chloromethyl-quinazoline Material Safety Data Sheet.
  • Combi-Blocks. (2023, January 2). 2,4-Dichloro-7-methylquinazoline Safety Data Sheet.
  • Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • Dow Corporate. (2012, June 8). Personal Protective Equipment Guidance.
  • Maastricht University. (n.d.). Hazardous waste from laboratories UNS50 and UNS40. Retrieved from [Link]

  • MilliporeSigma. (2024, September 6). 4,7-Dichloroquinoline Safety Data Sheet.
  • National Center for Biotechnology Information. (2021, July 30). First Aid for Pool Chemical Exposure: A Narrative Review. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Materials. Retrieved from [Link]

  • ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Safe Work Australia. (2021, January 1). Classifying hazardous chemicals. Retrieved from [Link]

  • Stoffenmanager. (n.d.). GHS hazard pictograms. Retrieved from [Link]

  • The National Academies Press. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Transports Canada. (2024, May 29). How to handle chlorine incidents at swimming pools. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). GHS hazard pictograms. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 1,2-Dichloroethane. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard pictograms. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.